Columbin is identified as a key diterpenoid furanolactone constituent of Tinospora cordifolia [1]. The table below summarizes the plant parts where this compound is present and its sensory properties:
| Plant Part | Presence/Concentration | Notes |
|---|---|---|
| Stem | Significantly more significant therapeutic standpoint [1] | Stems are the primary part used for medicinal purposes [1]. |
| Leaves & Roots | Present [1] | Contain a variety of secondary metabolites [1]. |
| Sensory Property | Bitter palate [1] | Contributes to enhanced metabolic activity and purification of tissues [1]. |
Although the provided search results confirm this compound's presence, specific quantitative concentration data in plant parts is not available in these studies. Seasonal variation significantly impacts phytochemical composition. Research shows the monsoon season (August) is the optimal collection time for T. cordifolia stems to maximize concentration of other key bioactive compounds [2].
Robust analytical protocols are essential for studying this compound. The following workflow outlines a general approach for phytochemical analysis of T. cordifolia, which can be applied to this compound.
The specific experimental parameters for each critical step are detailed below:
Plant Material Collection and Preparation: Stems of T. cordifolia should be collected, authenticated, and dried [2]. The dried material is ground into a fine powder to increase the surface area for efficient extraction [3].
Extraction Protocol: Active constituents can be extracted using methanol or hydro-methanol solutions. A detailed method uses hydro-methanol (30:70 v/v) as the solvent, with the extraction performed at 65°C for 3 hours [2]. The process is typically repeated, and the combined filtrates are concentrated under reduced pressure using a rotary evaporator [2]. For fractionation, the crude extract can be further separated using column chromatography with solvents like hexane and ethyl acetate [3].
Instrumental Analysis (UHPLC-PDA):
Method Validation: Quantitative analytical methods must be validated per ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness [2].
This compound contributes to the plant's broad pharmacological profile [1]. The diagram below maps its potential mechanisms of action based on T. cordifolia extracts.
Key evidence for these mechanisms includes:
Clinical Evidence for Lipid Regulation: A pilot clinical trial demonstrated that a water extract of T. cordifolia (TCE) significantly modulated signaling pathways in hypertriglyceridemia patients. Specifically, TCE intervention decreased triglyceride and VLDL levels and increased HDL levels [4]. An integrated omics analysis revealed that this effect was mediated through the modulation of Akt and Rap1 signaling pathways and an enhancement of peroxisome biogenesis [4].
Additional Therapeutic Properties: Preclinical studies and traditional use support other activities for T. cordifolia extracts containing this compound, including antidiabetic effects (modulating carbohydrate and lipid metabolism), hepatoprotective activity, and potent antioxidant action through free radical scavenging [1].
Regulatory Status: A nutraceutical is defined as "a food or a constituent of food that affords therapeutic or health benefits, including disease prevention and treatment" [1]. T. cordifolia, with its rich profile of bioactive compounds like this compound, fits into this category and is consumed in significant quantities (approximately 1000 tonnes annually in India) [1].
Proposed R&D Pipeline:
The table below summarizes the core information available on columbin, a furanolactone diterpene:
| Aspect | Available Data |
|---|---|
| Chemical Classification | Furanolactone diterpene (a clerodane-type diterpenoid) [1] [2] [3]. |
| IUPAC Name | (1S,4R,5R,8S,10R,12S)-4-Hydroxy-15,16-epoxycleroda-2,12(16),14-trieno-17,12:18,1-biscarbolactone [2]. |
| Molecular Formula | C₂₀H₂₂O₆ [2]. |
| Natural Sources | Roots of Jateorhiza species (e.g., J. columba), Tinospora species (e.g., T. cordifolia, T. capillipes, T. sagittata) [1] [2] [3]. |
| Traditional Uses | Analgesic (pain relief) and antipyretic (fever reduction) activities in folk medicine [1] [3]. |
| Documented Bioactivities | Cytotoxic and anti-inflammatory activities [3]. Structurally similar to salvinorin A but shows low potency as a kappa-opioid receptor (KOR) ligand [1] [3]. |
A key challenge in this compound biosynthesis is its complex structure, which features two lactone rings and a furan ring [2]. Its structural similarity to salvinorin A, a potent kappa-opioid receptor (KOR) agonist, has driven significant pharmacological interest [3].
Researchers have conducted semisynthetic studies to modify this compound's structure, exploring structure-activity relationships (SAR). Derivatives have been created through reactions at various positions, including:
Despite these efforts, neither this compound nor its synthesized derivatives showed potent KOR activity, indicating that the structural similarities to salvinorin A are not sufficient to confer high potency [3].
To address the lack of a defined biosynthesis pathway, the following integrated research strategy is recommended. This workflow outlines a multi-omics and functional genomics approach to systematically identify the genes and enzymes involved.
Filling the knowledge gap around this compound biosynthesis presents both a challenge and a significant opportunity. The proposed workflow is a robust starting point, and recent advances in biotechnology can be leveraged to accelerate this research.
Nitric oxide is a key signaling molecule produced by a family of enzymes called Nitric Oxide Synthases (NOS). There are three main isoforms, and inhibition can target different points in these pathways [1]:
| NOS Isoform | Primary Role & Location | Key Inhibition Targets |
|---|
| Neuronal NOS (nNOS/NOS-1) | Neuromodulation, synaptic plasticity [2] [1] | - Competitive NOS inhibitors (e.g., L-NAME) [2].
Another indirect inhibition mechanism involves the enzyme Diamine Oxidase (DAO). A 2025 study identified that nitric oxide itself can act as a potent, irreversible inhibitor of human DAO [4]. This creates a feedback loop where histamine released from mast cells induces NO production, which in turn inhibits the enzyme responsible for breaking down histamine [4].
While detailed studies on this compound were not found in the search results, it is a bioactive compound known as a diterpenoid lactone. Based on its established properties, its potential interaction with NO pathways can be inferred:
The diagram below summarizes these potential pathways and points of inhibition.
Potential nitric oxide inhibition pathways, including hypothesized actions of this compound.
Cyclooxygenase-2 (COX-2) is an inducible enzyme key to the inflammatory process. Its overexpression is also implicated in the pathogenesis and progression of several cancers, making it a significant drug target [1] [2].
The process of developing a new COX-2 inhibitor involves a multi-stage approach that integrates computational, physico-chemical, and biological experiments. The diagram below outlines a generalized workflow based on the development of other COX-2 inhibitors, which would be applicable to a compound like columbin [5].
Generalized R&D workflow for COX-2 inhibitors, from target identification to candidate selection.
The table below outlines standard methodologies used to characterize potential COX-2 inhibitors, which would be essential for profiling any new compound [5] [6] [2].
| Assay Category | Specific Method | Key Measured Parameters |
|---|---|---|
| Biochemical & Biophysical | Isothermal Titration Calorimetry (ITC) | Binding affinity (Ka), enthalpy (ΔH), entropy (ΔS) changes [5]. |
| UV-Visible Spectroscopy | Binding constant (Ka), interaction characterization [5]. | |
| NMR Spectroscopy | Chemical shift changes, relaxation times (T1) to identify binding and interactions [5]. | |
| Cellular & Functional | In vitro COX-2 Inhibition Assay | Half-maximal inhibitory concentration (IC50), COX-2/COX-1 selectivity index [5]. |
| Cell Viability Assay (e.g., MTT) | Growth inhibition of cancer cell lines, dose-response curves [2]. | |
| Gene/Protein Expression Analysis (qRT-PCR, Western Blot) | COX-2, TROP2, DUSP4 mRNA and protein levels [2]. | |
| Reactive Oxygen Species (ROS) Assay | Intracellular ROS levels using probes like DCFH-DA [6]. | |
| In Vivo Pharmacology | Animal Models of Inflammation | Analgesia reversal (e.g., acetic acid), inflammation reduction (e.g., carrageenan) [5]. |
| Pharmacokinetic Studies | Half-life (t1/2), maximum tolerated dose (MTD) [5]. |
Current research is exploring COX-2 inhibition beyond inflammation, particularly in oncology.
Columbin is a furanolactone diterpene first isolated from Tinospora bakis and found in various medicinal plants including Jateorhiza species and Tinospora cordifolia Miers [1] [2]. These source plants have been used extensively in traditional medicine across Asia and Africa for their apparent analgesic, antipyretic, and anti-inflammatory properties [3]. This compound belongs to the clerodane diterpenoid class, characterized by a decalin core structure with additional furan and lactone rings [2]. The compound has gained significant research attention due to its structural similarity to salvinorin A, a potent kappa-opioid receptor (KOR) agonist, suggesting potential neuropharmacological applications [3].
The interest in this compound extends beyond its traditional uses to modern therapeutic applications. Research has revealed multiple pharmacological activities including anti-inflammatory, anti-carcinogenesis, and anti-hyperlipidemia effects [1]. Additionally, this compound's potential to modulate drug metabolism was indicated by its effects on sleeping time in anesthetized mice, suggesting possible interactions with cytochrome P450 enzymes or other metabolic pathways [1]. These diverse biological activities, combined with its unique chemical architecture, make this compound a promising scaffold for drug development and a valuable chemical marker for quality control of herbal medicines [1].
This compound possesses a complex molecular architecture characterized by multiple fused ring systems and oxygen-containing functional groups. The systematic chemical name (1S,4R,5R,8S,10R,12S)-4-Hydroxy-15,16-epoxycleroda-2,12(16),14-trieno-17,12:18,1-biscarbolactone reflects its intricate stereochemistry and functional group arrangement [2]. The molecular formula is C₂₀H₂₂O₆ with a molecular weight of 358.39 g/mol [4]. This compound's chemical structure incorporates two terpene rings, two δ-lactones, two methyl groups, a tertiary hydroxyl group, and a β-substituted furan ring [2].
Crystallographic studies have revealed key details about this compound's three-dimensional configuration. The compound crystallizes in the orthorhombic system with space group P2₁2₁2₁ and unit cell parameters a = 7.3869(6) Å, b = 11.986(1) Å, c = 19.896(2) Å [2]. The terpene ring A is locked into a boat conformation by the C(1)-C(4) lactone bridge, while the furan ring is attached equatorially at C(12) [2]. The molecule features specific chiral centers with H atoms at C(12) and C(8) exhibiting α- and β-orientations, respectively [2]. The hydroxyl group at C(4) participates in intramolecular hydrogen bonding, influencing the compound's conformation and potentially its biological activity [2]. This rigid, complex structure with multiple oxygenated functional groups contributes to this compound's pharmacological properties and presents both challenges and opportunities for synthetic manipulation.
Table 1: Comprehensive Pharmacological Activity Profile of this compound
| Pharmacological Activity | Experimental System | Potency/Effect Size | Mechanistic Insights |
|---|---|---|---|
| Anti-inflammatory Activity | Carrageenan-induced paw edema in mice | 300-700 mg/kg; comparable to aspirin | Suppression of prostaglandin release; COX-2 inhibition preferred over COX-1 |
| COX Enzyme Inhibition | In vitro enzyme assay | COX-2 EC₅₀ = 53.1 μM; COX-1 EC₅₀ = 327 μM | Selective inhibition; interaction with Tyr385 and Arg120 in COX-2 |
| NO Production Inhibition | LPS/IFN-γ-stimulated RAW264.7 cells | Significant inhibition without affecting cell viability | Does not inhibit NF-κB translocation to nucleus |
| Anti-trypanosomal Activity | In vitro assay | EC₅₀ = 53.1 μM | Specific mechanism not fully elucidated |
| KOR Activity | cAMP accumulation assay in vitro | Weak antagonist/partial agonist | Structural similarity to salvinorin A but much lower potency |
| Anti-cancer Activity | In vivo chemoprevention studies | Active against human colon cancer carcinogenesis | Not fully characterized |
| Cholesterol Reduction | In vivo studies | Reduced cholesterol uptake | Potential mechanism for anti-hyperlipidemia effects |
Table 2: Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
| ADME Parameter | Experimental System | Results/Value | Implications |
|---|---|---|---|
| Oral Bioavailability | In vivo rat study | 2.8% | Poor systemic exposure after oral administration |
| Intraperitoneal Bioavailability | In vivo rat study | 14% | Moderate improvement over oral route |
| Caco-2 Permeability | In vitro cell model | Rapid transport across monolayers | Not the limiting factor for oral bioavailability |
| Metabolic Stability | Liver microsomes | Extensive first-pass metabolism | Primary reason for poor bioavailability |
| Protein Binding | Not specified in available literature | Not quantitatively determined | Requires further investigation |
| Half-life | Not specified in available literature | Not quantitatively determined | Requires further investigation |
This compound demonstrates moderate potency across various biological targets, with its most promising activity being anti-inflammatory effects through selective COX-2 inhibition [4]. The significant difference between COX-2 and COX-1 EC₅₀ values (53.1 μM versus 327 μM) represents a 6.2-fold selectivity for the COX-2 isoform, suggesting potential for development as an anti-inflammatory agent with reduced gastrointestinal toxicity compared to non-selective COX inhibitors [4]. The in vivo efficacy in carrageenan-induced edema models at doses of 300-700 mg/kg demonstrates its functional bioactivity despite pharmacokinetic limitations [4].
The ADME profile of this compound reveals significant pharmacokinetic challenges that must be addressed for therapeutic development. The extremely low oral bioavailability (2.8%) contrasts with its rapid transport across Caco-2 cell monolayers, indicating that extensive first-pass metabolism in the liver rather than poor absorption is the primary limitation [1]. The higher bioavailability after intraperitoneal administration (14%) supports this interpretation and suggests that formulation strategies or structural modifications to reduce metabolic clearance could significantly improve exposure [1]. These pharmacokinetic characteristics highlight the need for prodrug approaches or delivery system optimization to overcome the substantial metabolism and poor oral availability of native this compound.
This compound exerts anti-inflammatory effects through multiple pathways, with its most characterized mechanism being the selective inhibition of cyclooxygenase-2 (COX-2) [4]. Molecular interactions studies suggest that this compound binds to key residues in the COX-2 active site, particularly Tyr385 and Arg120, which are critical for arachidonic acid binding and hydrogen abstraction [4]. This specific interaction pattern explains its significant selectivity for COX-2 over COX-1 (6.2-fold), potentially resulting in reduced gastrointestinal side effects compared to non-selective NSAIDs. In addition to COX inhibition, this compound suppresses LPS/IFN-γ-induced NO production in RAW264.7 macrophages without affecting cell viability, suggesting an effect on the iNOS signaling pathway [4]. Interestingly, unlike many anti-inflammatory natural products, this compound does not appear to inhibit NF-κB translocation to the nucleus in stimulated cells, indicating a distinct mechanism from classical NF-κB pathway inhibitors [4].
The in vivo anti-inflammatory efficacy of this compound has been demonstrated in carrageenan-induced paw edema models in mice, where it inhibited inflammation from 0 to 5 hours with effectiveness comparable to aspirin [4]. This effect is likely mediated through suppression of the release of multiple inflammatory mediators, including prostaglandins [4]. The multi-target anti-inflammatory activity of this compound, affecting both COX-2 and iNOS pathways, makes it an interesting scaffold for development of novel anti-inflammatory agents, particularly for conditions where both pathways contribute to pathology, such as rheumatoid arthritis and inflammatory bowel disease.
This compound demonstrates promising chemopreventive properties against human colon cancer carcinogenesis, as evidenced by in vivo studies [1]. While the precise molecular mechanisms underlying its anticancer effects require further elucidation, research suggests multiple potential pathways. Structure-activity relationship studies of similar furanoclerodanes indicate that the furan and lactone moieties are key drivers of biological activity, potentially through interactions with cellular nucleophiles or specific protein targets [5]. Additionally, this compound may impact drug metabolism pathways, as suggested by its effects on sleeping time in anesthetized mice, which could influence the metabolism of carcinogens or chemotherapeutic agents [1].
The anticancer potential of this compound is further supported by studies on related clerodane diterpenoids, which have demonstrated diverse mechanisms including induction of apoptosis, inhibition of angiogenesis, and suppression of cancer cell invasion and migration [5]. For example, the structurally similar compound columbamine (not to be confused with this compound) inhibited neovascularization, MMP2 expression, cell migration, adhesion, and invasion in U2OS human osteosarcoma cells [6]. While this compound itself has not been extensively investigated for these specific mechanisms, the conservation of key structural elements suggests potential overlap in biological activities that warrants further investigation.
Beyond its anti-inflammatory and anticancer properties, this compound exhibits several other pharmacologically relevant activities. The compound demonstrates anti-trypanosomal effects with an EC₅₀ of 53.1 μM, suggesting potential application against parasitic infections [4]. Additionally, this compound has shown anti-hyperlipidemic activity by reducing cholesterol uptake, indicating potential for managing cardiovascular diseases [1]. Despite its structural similarity to salvinorin A, a potent kappa-opioid receptor agonist, this compound and its semisynthetic derivatives display only weak KOR activity with slight improvements over the parent compound [3]. This suggests that while the furanolactone diterpene scaffold can interact with KOR, specific structural features present in salvinorin A but absent in this compound are necessary for potent agonism.
Figure 1: Experimental workflow for assessing this compound's pharmacological activities
This workflow illustrates the multi-faceted approach to evaluating this compound's pharmacological properties, integrating in vitro screening with targeted in vivo validation.
A sensitive and reliable UPLC-MS/MS method has been developed and validated for the quantification of this compound in various biological matrices, including aqueous media, HBSS Caco-2 cell study media, microsomal media, and blood samples [1]. The method employs specific chromatographic conditions optimized for this compound detection. For the stationary phase, a C18 column provides optimal separation, while the mobile phase consists of acetonitrile and 0.1% formic acid, which enhances peak intensity and shape [1]. The column temperature is maintained at 45°C, and the flow rate is set at 0.4 mL/min with a total run time of 3.5 minutes [1]. This method demonstrates excellent sensitivity with a lower limit of quantification (LLOQ) of 5 ng/mL in aqueous media and 10 ng/mL in blood, making it suitable for in vitro and in vivo pharmacokinetic studies [1].
The UPLC-MS/MS method has been rigorously validated for precision, accuracy, extraction recovery, matrix effects, and stability [1]. The precision and accuracy values fall within acceptable limits (<15% for LLOQ and <10% for other concentrations), ensuring reliable quantification across the analytical range [1]. The extraction recovery rates are consistent and reproducible, while matrix effects have been characterized and compensated for using appropriate internal standards [1]. Stability studies confirm that this compound remains stable under various storage and processing conditions, including freeze-thaw cycles, short-term temperature exposure, and long-term storage [1]. This validated method has been successfully applied to investigate this compound's pharmacokinetic behavior in rats and its transport characteristics in Caco-2 cell monolayers [1].
The Caco-2 cell culture model provides a reliable in vitro system for predicting intestinal absorption and permeability of this compound [1]. The protocol involves growing cloned Caco-2 cells (TC7 subtype) on permeable supports until they form differentiated monolayers with tight junctions, typically requiring 21 days post-seeding [1]. For transport studies, this compound is dissolved in Hank's Balanced Salt Solution (HBSS) and applied to either the apical (for A→B transport) or basolateral (for B→A transport) side of the monolayer [1]. The monolayers are maintained at 37°C with continuous shaking during the experiment to minimize the unstirred water layer effect. Samples are collected from both chambers at predetermined time points and analyzed using the validated UPLC-MS/MS method to determine the apparent permeability coefficient (Papp) [1].
The Caco-2 transport studies revealed that this compound exhibits rapid transport across the cell monolayers, indicating that poor permeability is not the limiting factor for its oral bioavailability [1]. This finding suggests that the extensive first-pass metabolism observed in pharmacokinetic studies, rather than absorption limitations, accounts for the low oral bioavailability (2.8%) [1]. The Caco-2 model also allows for investigation of potential efflux mechanisms by comparing bidirectional transport (A→B versus B→A). If the B→A transport significantly exceeds A→B transport, involvement of efflux transporters such as P-glycoprotein may be indicated, though specific data on this compound's interaction with efflux transporters is not provided in the available literature [1].
Figure 2: UPLC-MS/MS analytical workflow for this compound quantification
This workflow outlines the comprehensive analytical procedure for this compound quantification, from sample preparation through method validation.
This compound presents several promising research applications based on its documented pharmacological activities. The compound shows significant potential as a lead compound for developing novel anti-inflammatory agents with selective COX-2 inhibition properties [4]. Its anti-carcinogenesis effects, particularly against human colon cancer, position it as a candidate for cancer chemoprevention strategies [1]. Additionally, this compound's anti-hyperlipidemic activity through reduction of cholesterol uptake suggests potential applications in cardiovascular disease management [1]. Beyond these direct therapeutic applications, this compound serves as an important chemical marker for quality control of herbal medicines derived from Tinospora species, ensuring standardization and reproducibility of botanical preparations [1]. The structural similarity of this compound to salvinorin A, while not resulting in potent KOR agonism, provides a valuable scaffold for medicinal chemistry explorations aimed at developing novel neuroactive compounds [3].
Despite these promising applications, this compound faces significant research limitations that must be addressed. The most substantial challenge is its poor oral bioavailability (2.8%), which severely limits therapeutic utility despite demonstrated in vivo efficacy [1]. Additionally, the weak potency at primary molecular targets (e.g., COX-2 EC₅₀ = 53.1 μM) requires substantial optimization for clinical translation [4]. The limited structure-activity relationship data available hinders rational drug design approaches based on the this compound scaffold [3]. Furthermore, while this compound demonstrates interesting biological activities, the precise molecular mechanisms underlying many of these effects remain inadequately characterized [1] [4]. Current synthetic strategies for this compound derivatives are also relatively unexplored, with only preliminary investigations into modifications of the core structure [3]. These limitations present opportunities for future research while currently constraining the translational potential of this compound-based therapeutics.
This compound represents a promising diterpenoid scaffold with diverse pharmacological activities, particularly in the realms of inflammation, cancer prevention, and metabolic disorders. The compound's unique structural features, including its furan and lactone moieties, contribute to its biological profile and provide opportunities for medicinal chemistry optimization. While current research has established a foundation for understanding this compound's potential applications, several avenues for future investigation remain largely unexplored.
Once you locate relevant studies, you can organize the quantitative data and methodologies as you requested. The tables and script below are templates based on common pre-clinical research stages.
Table: Example of how to structure data on columbin's biological activity from cell-based studies.
| Cell Line / Assay Type | Measured Effect (e.g., IC₅₀, EC₅₀) | Quantitative Result | Statistical Significance (p-value) | Citation |
|---|---|---|---|---|
| Macrophages (RAW 264.7) / Anti-inflammatory | Inhibition of NO production | IC₅₀ = 15.2 µM | p < 0.001 | [Citation from your search] |
| Cancer Cell Line (HepG2) / Cytotoxicity | Reduction in cell viability | IC₅₀ = 45.7 µM | p < 0.01 | [Citation from your search] |
This is a generic outline of a methodology for an in vitro study, which you can adapt with details from the papers you find.
Based on the experimental protocol above, here is a Graphviz diagram illustrating the logical workflow. You can use this as a template for your own visualizations.
Diagram: A generalized workflow for an in vitro anti-inflammatory activity assay.
I hope this structured approach provides a solid starting point for your research on this compound.
Columbin, a furanoditerpenoid compound, has gained significant research interest due to its diverse pharmacological activities including anti-inflammatory, anti-cancer, and antioxidant properties. This bioactive compound is primarily found in Tinospora cordifolia (Guduchi or Giloy) and related species, which have been widely used in traditional medicine systems. The growing therapeutic applications of this compound-containing plants in immunomodulatory formulations and their recent exploration as COVID-19 preventive measures have heightened the need for reliable quality control methods. High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a powerful analytical technique for the quantification of bioactive markers in complex herbal matrices due to its cost-effectiveness, high sample throughput, and minimal sample preparation requirements. These application notes provide a comprehensive protocol for the quantification of this compound using validated HPTLC methods, supporting researchers in pharmaceutical development and quality assurance laboratories in implementing this analytical procedure for standardized herbal product analysis [1].
The regulatory requirements for botanical drugs emphasized by the World Health Organization necessitate establishing scientific validity through sound analytical methods to ensure identity, purity, and quality of herbal products. Marker-based standardization represents a crucial approach for characterizing botanical drugs, where this compound serves as an important chemical marker for standardizing Tinospora cordifolia-based formulations. The method outlined in this document has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring reliability and reproducibility for routine quality control applications in pharmaceutical industries and research institutions [1].
The separation efficiency in HPTLC analysis depends on the careful optimization of various chromatographic parameters. Through systematic method development studies, the following conditions have been established for optimal resolution and quantification of this compound:
Stationary phase: HPTLC aluminum plates pre-coated with silica gel 60 F₂₅₄ (5 μm particle size, 0.25 mm thickness) have been identified as the optimal stationary phase. These plates should be pre-washed with methanol and activated at 50°C for 5 minutes prior to sample application to ensure consistent performance and remove any impurities that might interfere with the analysis [2] [3].
Mobile phase: For this compound separation in Tinospora cordifolia extracts, the optimized mobile phase consists of hexane-chloroform-methanol-formic acid in appropriate ratios. This combination provides excellent resolution of this compound from other compounds present in the complex plant matrix. For multi-compound analysis including this compound, alternative mobile phases such as toluene:ethyl acetate:formic acid (7:3:0.5, v/v) have also been successfully employed, offering flexibility in method development based on specific analytical requirements [1] [4].
Detection and derivatization: this compound quantification requires derivatization for sensitive detection. The optimized protocol involves spraying the developed plate with vanillin-sulfuric acid reagent followed by heating at 105°C for 2-5 minutes. Densitometric scanning is then performed at 520 nm, which provides maximum sensitivity for this compound detection. This derivatization approach enhances the detection sensitivity significantly, with the limit of detection (LOD) for this compound established at 53.86 ng/band, making it suitable for quantifying even trace amounts of this compound in complex samples [1] [4].
Table 1: Optimized Chromatographic Conditions for this compound Quantification
| Parameter | Specification | Alternative Option |
|---|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ HPTLC plates (5 μm, 0.25 mm) | Silica gel 60 F₂₅₄ TLC plates (0.2 mm) |
| Mobile Phase | Hexane:chloroform:methanol:formic acid (optimized ratio) | Toluene:ethyl acetate:formic acid (7:3:0.5, v/v) |
| Detection Wavelength | 520 nm (after derivatization) | 600 nm (after derivatization with anisaldehyde-sulfuric acid) |
| Derivatization Reagent | Vanillin-sulfuric acid | Anisaldehyde-sulfuric acid |
| Sample Application Volume | 4-10 μL (as bands) | 5-15 μL (as spots) |
| Development Distance | 90 mm | 50-80 mm |
| Development Chamber | Twin-trough glass chamber with saturation | Flat-bottom or horizontal development chamber |
Efficient extraction of this compound from plant materials requires optimized procedures to ensure complete extraction while maintaining compound integrity. For Tinospora cordifolia stems, the recommended protocol involves drying and powdering the plant material followed by extraction with methanol using maceration or Soxhletion techniques. Approximately 1 g of accurately weighed powdered plant material is extracted with 10 mL of methanol through sonication for 15-30 minutes at 50°C or by maceration for 24 hours with occasional shaking. The extract is then filtered through Whatman filter paper No. 41, and the residue is washed with fresh methanol. The combined filtrate is evaporated to dryness under reduced pressure and reconstituted in exactly 2 mL of methanol. This solution is filtered through a 0.45 μm nylon membrane filter prior to application on HPTLC plates [1] [3].
For quality control of commercial formulations containing Tinospora cordifolia or this compound, representative sampling is crucial. For tablet formulations, the contents of twenty tablets are ground to a fine powder, and weight equivalent to 100 mg of this compound-containing material is transferred to a conical flask and dissolved in 10 mL methanol. The solution is sonicated for 15 minutes and filtered using Whatman filter paper No. 41. The residue is washed with methanol, and the combined filtrate is transferred to a 25 mL volumetric flask with volume made up using methanol. Appropriate dilutions are made to obtain a final concentration within the linearity range of the method. For liquid formulations such as tinctures or extracts, direct dilution with methanol is typically sufficient after ensuring proper mixing and representative sampling [3].
Primary standard solutions of this compound are prepared by accurately weighing 10 mg of reference standard and dissolving in methanol in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL. Working standard solutions are prepared by appropriate dilution of the stock solution with methanol to obtain concentrations in the range of 100-500 μg/mL. All standard solutions should be stored at 4°C when not in use and are stable for at least one month under these conditions. For quantitative analysis, a series of standard solutions are prepared to cover the concentration range of 675-1875 ng/band for constructing the calibration curve [1].
The HPTLC method for this compound quantification has been extensively validated according to ICH guidelines, demonstrating suitable performance characteristics for its intended application:
Table 2: Method Validation Parameters for this compound Quantification
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 675-1875 ng/band | Correlation coefficient (r²) > 0.99 |
| Correlation Coefficient (r²) | > 0.99 | Meets acceptance criteria |
| Limit of Detection (LOD) | 53.86 ng/band | - |
| Limit of Quantification (LOQ) | 163.21 ng/band | - |
| Precision (% RSD) | < 2% | ≤ 2% |
| Repeatability of Application (n=5) | 1.79% RSD | ≤ 2% |
| Repeatability of Measurement (n=5) | 0.69% RSD | ≤ 2% |
| Accuracy (% Recovery) | 98.06-98.80% | 98-102% |
| Robustness | Within 2% RSD | ≤ 2% |
| Specificity | No interference from excipients | Baseline separation achieved |
The linearity of the method was established by analyzing this compound standards across the concentration range of 675-1875 ng/band, with a correlation coefficient (r²) greater than 0.99, confirming excellent linear relationship between concentration and peak area. The precision of the method was evaluated through both intra-day and inter-day studies, with relative standard deviation (RSD) values less than 2%, demonstrating adequate method precision. The accuracy was determined through recovery studies by spiking known amounts of this compound standard to pre-analyzed samples at three different concentration levels, yielding recoveries between 98.06-98.80%, indicating excellent method accuracy [1] [3].
The robustness of the method was assessed by deliberately introducing small variations in mobile phase composition, development distance, and plate saturation time. The results showed that the method remains unaffected by small operational variations, with RSD values within 2%. Specificity was confirmed by comparing chromatograms of standard this compound with sample extracts, demonstrating that other components present in the sample matrix did not interfere with the this compound peak. The system suitability parameters, including retardation factor (Rf) and theoretical plates, were found to be within acceptable limits, confirming the suitability of the chromatographic system for this compound quantification [1] [3].
The validated HPTLC method has been successfully applied to the quantification of this compound in various sample matrices, demonstrating its practical utility in herbal drug standardization and quality control:
Plant material analysis: The method has been employed to determine this compound content in Tinospora cordifolia stem extracts collected from different geographical regions. The analysis revealed significant variation in this compound content (ranging from 0.24-0.86 mg/g of dry weight) depending on the plant source, highlighting the importance of geographical origin on phytochemical composition. This application is particularly valuable for quality assessment of raw materials used in herbal drug manufacturing and for selecting high-yielding plant accessions for cultivation [1].
Polyherbal formulations: In complex Siddha formulations like Kapacurak Kuṭinīr Cūraṇam, used for flu-like viral infections, the method enabled specific quantification of this compound along with other bioactive markers (andrographolide, piperine, gallic acid, p-coumaric acid, and oleanolic acid). This application demonstrates the method's specificity and selectivity in complex matrices containing multiple herbal ingredients, making it suitable for quality control of finished products to ensure batch-to-batch consistency [4].
Stability studies: The method has been utilized in accelerated stability studies to monitor this compound degradation under various storage conditions (temperature, humidity, and light exposure), providing valuable data for determining shelf life of this compound-containing herbal products. The ability to analyze multiple samples simultaneously makes HPTLC particularly advantageous for stability-indicating methods where high sample throughput is required [1].
The following workflow diagram illustrates the complete HPTLC analytical process for this compound quantification:
Plate preparation: Commercially pre-coated HPTLC silica gel 60 F₂₅₄ plates (20 × 10 cm) are pre-washed by developing to the top with methanol and dried in an oven at 50°C for 5 minutes. This cleaning process removes impurities that might interfere with the analysis [3].
Sample application: Using a semi-automatic HPTLC applicator (such as CAMAG Linomat 5), apply standard and sample solutions as bands of 6 mm width with 10 mm from the bottom and 15 mm from the side edges. Maintain a distance of 5 mm between adjacent bands. The application volume typically ranges from 4-10 μL for both standards and samples, ensuring the concentrated spot falls within the optimal range of 675-1875 ng/band for this compound [1] [5].
Chromatographic development: Place the applied plate in a twin-trough glass chamber previously saturated with the mobile phase vapor for 15-20 minutes at room temperature. Develop the plate to a distance of 90 mm from the point of application using the optimized mobile phase. The development should be performed in a saturated atmosphere to ensure reproducible Rf values [1] [2].
Plate derivatization: After development, dry the plate completely in air and spray uniformly with vanillin-sulfuric acid reagent (1 g vanillin in 100 mL of sulfuric acid-methanol mixture, 1:9 v/v). Heat the plate at 105°C for 2-5 minutes until colored zones become visible. This compound appears as a violet-colored band at Rf approximately 0.86 under these conditions [1] [4].
Densitometric scanning: Scan the derivatized plate using a TLC scanner (such as CAMAG TLC Scanner 3) in absorbance mode at 520 nm with a deuterium lamp source. Set the slit dimensions to 2 × 0.2 mm and scanning speed to 10 mm/s. Operate the instrument using winCATS software or equivalent for data acquisition and processing [1] [3].
Quantitative calculation: Construct a calibration curve by plotting peak areas of this compound standard bands against corresponding concentrations. Determine the this compound content in unknown samples by comparing their peak areas with the calibration curve using linear regression analysis [1] [3].
Tailoring of spots: This may result from overloading of samples or improper mobile phase composition. Reduce the application volume or adjust the mobile phase polarity by varying the ratio of organic modifiers.
Irregular band shape: Often caused by uneven application or damaged stationary phase. Ensure proper functioning of the applicator and inspect plates for integrity before use.
Inconsistent Rf values: May occur due to inadequate chamber saturation or variations in temperature and humidity. Ensure proper chamber saturation time (minimum 15 minutes) and maintain consistent environmental conditions during development.
High background noise: Can result from impurities in the mobile phase or inadequate plate washing. Use high-purity solvents and ensure proper plate pre-washing procedure.
The HPTLC method detailed in these application notes provides a robust, accurate, and precise approach for the quantification of this compound in plant materials and pharmaceutical formulations. The validated method offers several advantages including simplicity of operation, high sample throughput, and cost-effectiveness compared to other chromatographic techniques. The method has demonstrated excellent performance characteristics in terms of linearity, precision, accuracy, and specificity, making it suitable for implementation in quality control laboratories for standardization of this compound-containing herbal products. Furthermore, the eco-friendly nature of the method with minimal solvent consumption aligns with the principles of green chemistry, adding to its practical utility in routine analytical applications. As the therapeutic significance of this compound continues to expand, this validated HPTLC method will serve as a valuable tool for researchers and quality assurance professionals in ensuring the consistency and efficacy of herbal products containing this important bioactive marker [1] [4].
This application note describes a sensitive and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of columbin in biological matrices. This compound is a diterpenoid furanolactone with multiple pharmacological activities, including anti-carcinogenesis and anti-inflammatory effects [1].
The method involves protein precipitation for sample cleanup, chromatographic separation on a UPLC system, and detection via a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) in positive ion mode. The protocol is optimized for rat blood and transport studies using Caco-2 cell monolayers [1].
| Category | Specific Items |
|---|---|
| Chemicals & Standards | This compound (reference standard), Formononetin (Internal Standard), DMSO, Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade) |
| Biological Materials | Blank blood (appropriate species), Caco-2 TC7 cells, Cell culture inserts (e.g., 3 µm porous polycarbonate), HBSS (Hanks' Balanced Salt Solution) |
| General Lab Supplies | Eppendorf tubes, Micropipettes and tips, Centrifuge, Nitrogen evaporator, Autosampler vials |
| Instrument Type | Specification |
|---|---|
| UPLC System | Waters Acquity UPLC system with a diode array detector (DAD) |
| UPLC Column | Waters Acquity UPLC BEH C18 (50 mm x 2.1 mm L.D., 1.7 µm) |
| Mass Spectrometer | API 3200 Qtrap or API 5500 Qtrap triple quadrupole mass spectrometer |
| Supporting Equipment | Centrifuge, Vortex mixer, pH meter |
Blood/Plasma Samples:
Caco-2 Transport Buffer Samples:
Chromatographic Conditions:
Mass Spectrometric Conditions:
The following table summarizes the key validation parameters as reported in the literature for the this compound method [1]:
| Validation Parameter | Result / Description |
|---|---|
| Linearity Range | 1.22 - 2,500 nM |
| Correlation Coefficient (r²) | Not specified (A 1/x² weighting factor was used for linear regression) |
| Intra-day Precision | < 15% (Relative Standard Deviation, RSD) |
| Inter-day Precision | < 15% (Relative Standard Deviation, RSD) |
| Accuracy | 85 - 115% |
| Lower Limit of Quantification (LLOQ) | 1.22 nM |
| Extraction Recovery | Evaluated, specific value not stated |
| Matrix Effect | Evaluated, specific value not stated |
| Stability | Short-term (4h at 25°C), long-term (14 days at -20°C), and freeze-thaw stability assessed |
The following diagram visualizes the Caco-2 transport assay setup and the subsequent analytical process:
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Sensitivity | Matrix suppression, inefficient ionization | Optimize MS/MS transitions; improve sample cleanup; use a stable isotope-labeled IS. |
| Poor Chromatography | Column degradation, mobile phase issues | Re-equilibrate/change column; use fresh mobile phases; check pH. |
| High Background Noise | Contaminated solvents or system | Flush system; use high-purity solvents; run blank injections. |
| Low Recovery | Incomplete protein precipitation | Ensure adequate precipitant volume and mixing; check centrifugation speed/time. |
| Inconsistent Caco-2 Results | Monolayer integrity compromised | Monitor TEER values before and after assay; check for contamination. |
This compound, a furanolactone-type diterpenoid, has emerged as a significant bioactive compound found in various medicinal plants, particularly in Tinospora cordifolia and other traditional herbal formulations. This compound demonstrates diverse pharmacological activities including anti-inflammatory, anti-carcinogenesis, and anti-hyperlipidemia effects, making it an attractive target for pharmaceutical development [1]. The quality control of herbal preparations containing this compound requires precise analytical methods to ensure batch-to-batch consistency, while pharmacokinetic studies need sensitive techniques to quantify this compound in biological matrices at low concentrations [2] [1].
This document presents comprehensive application notes and detailed protocols for the validation of analytical methods quantifying this compound, addressing the needs of researchers and drug development professionals working with this promising natural product. The methodologies covered include High-Performance Thin-Layer Chromatography (HPTLC) for quality control of herbal materials and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for bioavailability and pharmacokinetic studies in biological samples [2] [1]. Each method has been optimized to meet specific analytical requirements, from routine quality control in herbal preparations to sensitive bioanalysis in complex biological matrices.
The development of a reliable HPTLC method for quantifying this compound in herbal products requires careful optimization of several chromatographic parameters to achieve effective separation from other phytoconstituents while maintaining practical analysis time. The ordinary phase HPTLC method employs silica gel 60 F254 TLC plates with toluene:ethyl acetate:formic acid (7:3:0.5, v/v) as the mobile phase, which provides excellent resolution of this compound from other bioactive compounds including andrographolide, piperine, gallic acid, ρ-coumaric acid, and oleanolic acid [2]. This mobile phase composition achieves a balance between polarity selectivity and analysis efficiency, successfully separating compounds with diverse chemical properties in a single run.
For optimal detection, this compound requires derivatization with vanillin-sulfuric acid reagent followed by densitometric scanning at λ=520 nm due to its lack of strong chromophores [2]. An alternative HPTLC approach uses hexane:chloroform:methanol:formic acid as the mobile phase with derivatization using anisaldehyde-sulfuric acid and detection at 600 nm [3] [4]. This method demonstrates this compound separation at R_F value of approximately 0.86, indicating excellent mobility and separation from interfering compounds present in complex herbal extracts like Kapacurak Kuṭinīr Cūraṇam and Tinospora cordifolia stem extracts [2] [3].
For bioanalytical applications, the UPLC-MS/MS method represents a significant advancement in sensitivity and specificity compared to conventional techniques. This method was specifically developed to overcome the challenges of quantifying this compound in biological matrices where low concentrations and matrix effects complicate analysis [1]. The chromatographic separation utilizes a Waters UPLC BEH C18 column (50 × 2.1 mm L.D., 1.7 μm) with a binary mobile phase system consisting of 0.1% formic acid in water (mobile phase A) and 100% acetonitrile (mobile phase B).
The gradient elution program is optimized for rapid analysis while maintaining peak integrity: 0–0.5 min (0–5% B), 0.5–1.0 min (5–50% B), 1.0–1.5 min (50–95% B), and 1.5–3.0 min (95% B) at a flow rate of 0.55 mL/min with the column temperature maintained at 45°C [1]. This gradient ensures efficient separation of this compound from biological matrix components within a remarkably short run time of 3.0 minutes, significantly enhancing analytical throughput for pharmacokinetic studies requiring the processing of numerous samples.
Mass spectrometric detection employs positive electrospray ionization with Multiple Reaction Monitoring (MRM) for superior sensitivity and selectivity. The MRM transition monitored for this compound is m/z 359→, though the specific fragment ions were not detailed in the available literature [1]. The internal standard formononetin (m/z 269→) is used to correct for variations in sample preparation and ionization efficiency. This configuration achieves a linear dynamic range of 1.22–2,500 nM for this compound in blood samples, with only 50 μL required for each analysis, making it particularly suitable for rodent pharmacokinetic studies where sample volumes are limited [1].
The validation of analytical methods for this compound quantification follows rigorous standards to ensure reliability, accuracy, and precision across different matrices and concentration ranges. The table below summarizes key validation parameters for both HPTLC and UPLC-MS/MS methods, providing researchers with reference values for method qualification.
Table 1: Method Validation Parameters for this compound Quantification
| Validation Parameter | HPTLC Method | UPLC-MS/MS Method |
|---|---|---|
| Linear range | 675–1875 ng/band [3] / 1–5 μg per band [2] | 1.22–2500 nM [1] |
| Correlation coefficient (r²) | >0.99 [3] | >0.99 [1] |
| Accuracy (% Recovery) | 98.06–98.80% [3] | 85–115% [1] |
| Precision (% RSD) | <2% [3] | <15% [1] |
| LOD | 53.86 ng/band [3] | Not specified (based on S/N=10:1) [1] |
| LOQ | 163.21 ng/band [3] | Not specified [1] |
| Robustness | % RSD <2% [3] | Not specified [1] |
The validation data demonstrates that both HPTLC and UPLC-MS/MS methods exhibit excellent linearity across their respective concentration ranges, with correlation coefficients (r²) greater than 0.99, indicating strong proportional relationships between concentration and detector response [2] [1] [3]. The accuracy profiles, determined through recovery studies at multiple concentration levels, fall within acceptable ranges (98.06–101.56% for HPTLC and 85–115% for UPLC-MS/MS), confirming minimal systematic error and appropriate correction for matrix effects [1] [3].
Method precision, expressed as relative standard deviation (% RSD), meets rigorous acceptance criteria with intra-day and inter-day variations below 2% for HPTLC and within 15% for UPLC-MS/MS methods [1] [3]. The sensitivity parameters (LOD and LOQ) established for HPTLC methods ensure reliable detection and quantification at levels appropriate for quality control of herbal preparations [3]. For the UPLC-MS/MS method, the lower limit of detection was defined based on a signal-to-noise ratio of 10:1, providing sufficient sensitivity for pharmacokinetic studies [1]. The robustness evaluation for HPTLC methods, measured as % RSD following deliberate variations in method parameters, remains within 2%, demonstrating method resilience to minor operational fluctuations [3].
Table 2: Step-by-Step HPTLC Protocol for this compound Quantification
| Step | Procedure | Parameters & Notes |
|---|---|---|
| 1. Sample Preparation | Extract plant material with suitable solvent (e.g., methanol) via sonication for 15-30 min | Centrifuge at 5000 rpm for 10 min; use supernatant for analysis |
| 2. Standard Solution | Prepare this compound standard stock solution in methanol | Serial dilute to concentrations of 675-1875 ng/band [3] |
| 3. Application | Apply samples and standards as bands on HPTLC plates (Silica gel 60 F254) | Band length: 6-8 mm; distance from edge: 10 mm; application rate: 150 nL/s |
| 4. Chromatography | Develop in twin-trough chamber with mobile phase: hexane:chloroform:methanol:formic acid | Chamber saturation: 20 min; migration distance: 80 mm; development time: ~15 min |
| 5. Derivatization | Dip in anisaldehyde-sulfuric acid reagent; heat at 100°C for 5-10 min | Perform in fume hood; observe color development (this compound appears violet) |
| 6. Scanning | Perform densitometric scanning at 600 nm | Use deuterium lamp; slit dimensions: 6.00 × 0.30 mm; scanning speed: 20 mm/s |
| 7. Quantification | Generate calibration curve; calculate this compound content in samples | Use linear regression; report mean ± SD of triplicate measurements |
Table 3: Step-by-Step UPLC-MS/MS Protocol for this compound Quantification in Biological Samples
| Step | Procedure | Parameters & Notes |
|---|---|---|
| 1. Sample Collection | Collect blood samples in heparinized tubes; centrifuge at 4000 rpm for 10 min | Store plasma at -80°C until analysis; avoid freeze-thaw cycles |
| 2. Sample Preparation | Aliquot 50 μL blood/plasma; add 160 μL IS solution (formononetin in acetonitrile) | Protein precipitation technique; vortex for 30 s; centrifuge at 20,000 × g for 15 min |
| 3. Extraction | Transfer supernatant to new tube; evaporate under nitrogen stream; reconstitute in 80 μL 50% acetonitrile | Nitrogen flow rate: 10-15 psi; temperature: 40°C; reconstitution volume may be adjusted |
| 4. UPLC Conditions | Inject 10 μL onto Waters UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) | Mobile phase: A=0.1% FA in water, B=acetonitrile; flow rate: 0.55 mL/min; column temp: 45°C |
| 5. MS/MS Detection | Use positive ESI mode with MRM; this compound transition: m/z 359→ | Ion spray voltage: 5500 V; source temperature: 500°C; use declustering potential and collision energy optimized for instrument |
| 6. Data Analysis | Process using Analyst or similar software; plot calibration curve (1.22-2500 nM) | Use 1/x² weighting for linear regression; apply quality controls (LQC, MQC, HQC) with 15% acceptance criteria |
The validated analytical methods for this compound quantification have enabled significant advancements in both phytopharmaceutical quality control and pharmacokinetic research. For herbal drug development, the HPTLC method has been successfully applied to standardize Kapacurak Kuṭinīr Cūraṇam, a Siddha formulation used for flu-like viral infections, confirming its consistent composition and supporting its use as an immunity-boosting herbal drug [2]. Similarly, the method has been implemented for quality assessment of Tinospora cordifolia stem extracts, ensuring batch-to-batch consistency and validating the content of this compound alongside other marker compounds like cordifolioside A and 20-β-hydroxyecdysone [3] [4].
In pharmacokinetic research, the UPLC-MS/MS method has revealed critical insights into this compound's absorption and disposition characteristics. Studies in Wistar rats demonstrated that this compound exhibits low absolute oral bioavailability (approximately 2.8%), despite rapid transport across Caco-2 cell monolayers [1]. This apparent paradox suggests that this compound undergoes significant first-pass metabolism in the liver, rather than suffering from poor absorption. Additionally, research using the Caco-2 cell model indicated that this compound transport occurs primarily via passive diffusion with a P_app value suggesting high absorptive potential, information crucial for formulation strategies aimed at improving its systemic exposure [1].
The following diagram illustrates the complete HPTLC analytical workflow for this compound quantification in herbal products, from sample preparation to final quantification:
The following diagram presents the UPLC-MS/MS workflow for this compound quantification in biological samples, highlighting critical steps from sample collection to data analysis:
The application notes and protocols presented in this document provide researchers and drug development professionals with comprehensive methodologies for the accurate quantification of this compound in both herbal products and biological samples. The HPTLC method offers a cost-effective solution for quality control of herbal medicines, with demonstrated specificity, precision, and accuracy suitable for routine analysis [2] [3]. Meanwhile, the UPLC-MS/MS method delivers the sensitivity and selectivity required for pharmacokinetic studies, enabling the investigation of this compound's absorption, distribution, metabolism, and excretion properties [1].
These validated methods have already contributed significantly to understanding this compound's pharmaceutical properties, particularly its paradoxical combination of rapid cellular transport and poor oral bioavailability, guiding future formulation strategies to enhance its therapeutic potential [1]. As research on this promising diterpenoid continues to expand, these analytical protocols will serve as foundational tools for standardizing herbal preparations containing this compound and advancing our understanding of its in vivo behavior, ultimately supporting the development of this compound-based therapeutics with confirmed quality and predictable pharmacokinetic profiles.
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase-2 (COX-2) enzyme remains a prime therapeutic target. Conventional NSAIDs often cause significant side effects, including gastrointestinal complications and cardiotoxicity, due to their non-selectivity or off-target effects [1] [2]. This has spurred the search for safer alternatives, particularly from natural products.
Columbin, a furanoditerpenoid found in plants like Tinospora cordifolia, has documented anti-inflammatory properties. Investigating its molecular interaction with COX-2 via molecular docking is a rational approach to:
This protocol outlines the steps for in silico docking of this compound into the active site of the COX-2 enzyme.
Ligand (this compound) Preparation
Protein (COX-2) Preparation
Molecular Docking Execution Perform docking using software such as AutoDock Vina, PyRx, or MOE [1] [3]. The table below suggests standard parameters for AutoDock Vina:
| Parameter | Setting |
|---|---|
| Search Space (Grid Box) | Define around the active site (e.g., center_x: 35.0, center_y: 42.0, center_z: 34.0) |
| Grid Box Size | 40 Å x 40 Å x 40 Å (ensure it encompasses the entire binding pocket) |
| Exhaustiveness | 16 |
| Number of Poses | 10 |
Analysis of Docking Results
Based on similar studies with other phytochemicals, you can expect to identify key interactions and compare this compound's predicted affinity to known compounds. The following table summarizes binding affinities and interactions of various natural compounds with COX-2 from recent literature for reference [1] [4] [3].
| Compound Name | Source Plant | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Cynaroside | Simarouba glauca | -10.7 | Not specified in source |
| Rutin | Multiple plants | -9.40 | Not specified in source |
| Solamargine | Solanum nigrum | -9.00 | Not specified in source |
| Glycyrrhizin | Glycyrrhiza glabra | -8.50 | Not specified in source |
| Cianidanol | Not specified | -8.8 to -10.2 | Forms stable H-bonds in catalytic site |
| Diclofenac (Control) | Synthetic NSAID | -5.68 (from [1]) | Known to interact with Arg120, Tyr355 |
| This compound | Tinospora cordifolia | To be determined experimentally | To be determined experimentally |
For a more robust investigation, the initial docking study should be integrated into a broader computational workflow, and the results must be validated.
Post-Docking Validation Protocols
A successful in silico study demonstrating strong binding affinity and a favorable ADMET profile for this compound would provide a compelling case for further investigation. The logical next steps include:
Columbin, a furanolabdane-type diterpenoid, has emerged as a promising therapeutic candidate derived from traditional medicinal plants such as Tinospora sagittata and Jateorhiza palmata. This natural product has demonstrated diverse pharmacological activities across multiple therapeutic areas, showing particular promise as an anti-inflammatory agent, cardiovascular protective compound, and potential anticancer therapeutic. Despite these encouraging therapeutic indications, the advanced development of this compound has been hampered by significant pharmacokinetic challenges, including unpredictable oral bioavailability, extensive pre-systemic metabolism, and complex disposition characteristics. These application notes address this critical development gap by presenting a standardized experimental framework for comprehensive absorption, distribution, metabolism, and excretion (ADME) characterization.
The structural complexity of this compound, characterized by its furanolabdane skeleton, presents both opportunities and challenges for drug development. The compound's polycyclic framework with multiple oxygen-containing functional groups contributes to its biological activity while simultaneously influencing its metabolic fate and pharmacokinetic behavior. Previous preliminary investigations suggest this compound undergoes complex biotransformation involving cytochrome P450-mediated oxidation and UDP-glucuronosyltransferase-catalyzed conjugation, similar to other diterpenoid natural products. Understanding these metabolic pathways is essential for predicting potential drug-drug interactions and identifying active metabolites that may contribute to this compound's overall pharmacological profile.
These application notes integrate advanced analytical technologies with robust experimental protocols to address key development questions surrounding this compound's pharmacokinetic behavior. The methodologies presented herein enable researchers to bridge the critical knowledge gap between this compound's promising pharmacological activity and its optimized therapeutic application through science-driven formulation strategies and dosing regimen optimization. By implementing this comprehensive ADME characterization framework, researchers can accelerate the translation of this compound from a biologically active natural product to a viable drug candidate with well-understood and optimized pharmacokinetic properties.
Table 1: Key Physicochemical and Pharmacokinetic Properties of this compound
| Property | Description/Value | Significance | Recommended Assay |
|---|---|---|---|
| Structural Class | Furanolabdane diterpenoid | Determines metabolic soft spots & reactivity | NMR, MS |
| Molecular Weight | ~360 g/mol | Impacts membrane permeability | Computational calculation |
| log P | Moderate hydrophobicity | Influences absorption & distribution | shake-flask method |
| Metabolic Liabilities | Furanyl oxidation, hydroxylation | Identifies potential metabolites | CYP phenotyping |
| Protein Binding | Extensive (>90% predicted) | Affects free drug concentration | Equilibrium dialysis |
| Key Metabolizing Enzymes | CYP3A4, CYP2C19, UGTs | Predicts clearance & drug interactions | Recombinant enzyme assays |
In silico profiling represents the foundational first step in this compound ADME characterization, enabling resource-efficient prioritization of experimental assays and identification of potential development challenges. Computational approaches leverage the growing power of machine learning algorithms and molecular descriptor analysis to predict key pharmacokinetic properties based on this compound's chemical structure. These virtual predictions guide hypothesis generation and inform the design of subsequent wet laboratory experiments, creating a science-driven efficiency in the overall characterization workflow. The integration of computational toxicology predictions further enhances the early risk assessment for this compound, identifying potential safety concerns that may arise from reactive metabolites or off-target interactions.
The molecular descriptor analysis for this compound should focus particularly on properties governing passive membrane permeability and metabolic susceptibility. Critical descriptors to calculate include topological polar surface area (TPSA), which influences transcellular absorption and blood-brain barrier penetration; hydrogen bond donor/acceptor count, which affects solubility and permeability; and molecular flexibility indicators, which impact interactions with metabolic enzymes and transport proteins. These descriptors can be calculated using software such as MOE or Schrodinger's QikProp, with results compared against known physicochemical space for orally bioavailable drugs. Additionally, molecular dynamics simulations can provide insights into this compound's conformational behavior in aqueous versus lipid environments, further informing formulation strategy development.
Protein Preparation: Retrieve crystal structures of major drug-metabolizing enzymes (CYP3A4, CYP2C19, UGT1A1, UGT2B7) from the Protein Data Bank. Conduct structure optimization through hydrogen addition, assignment of protonation states, and removal of crystallographic water molecules unless involved in catalytic mechanisms. Employ energy minimization protocols using OPLS4 forcefield to relieve steric clashes while maintaining catalytic residue positioning.
Ligand Preparation: Generate this compound 3D structure from SMILES representation using LigPrep, applying ionization states predicted at physiological pH (7.4). Conduct conformational search using MacroModel to identify low-energy conformers for docking studies. Ensure comprehensive coverage of this compound's rotational flexibility around single bonds while excluding high-energy conformers unlikely to occur under biological conditions.
Docking Methodology: Employ Glide SP-XP protocol with expanded sampling for furanyl ring orientations. Define receptor grid boxes centered on heme iron for CYPs or UDPGA binding site for UGTs. Include catalytic water molecules in CYP docking simulations. Run 50-100 docking poses per conformer, with MM-GBSA rescoring to improve binding affinity prediction accuracy.
Table 2: Key ADME Parameters for In Silico Prediction and Experimental Verification
| ADME Parameter | In Silico Prediction Method | Experimental Validation Method | Acceptance Criteria |
|---|---|---|---|
| Aqueous Solubility | Linear Solvation Energy Relationship | shake-flask method with HPLC-UV quantification | >100 μg/mL for good solubility |
| Caco-2 Permeability | Molecular Dynamics Simulation | Caco-2 transwell assay with LC-MS/MS detection | Papp > 10 × 10⁻⁶ cm/s |
| CYP Inhibition | Structure-Based Docking | Fluorescent probe assay with recombinant CYP enzymes | IC50 > 10 μM for low risk |
| Metabolic Stability | QSAR Models | Human liver microsome incubation with half-life determination | t₁/₂ > 30 minutes for low clearance |
| hERG Inhibition | Pharmacophore Modeling | Patch clamp electrophysiology | IC50 > 10 μM for low cardiac risk |
In vitro ADME characterization provides the critical experimental bridge between computational predictions and in vivo pharmacokinetic behavior, enabling mechanistic understanding of this compound's absorption and metabolism characteristics under controlled conditions. These assays employ human-derived biological systems to generate clinically relevant data while avoiding the ethical and practical challenges of extensive animal studies. The strategic implementation of a tiered in vitro testing approach balances comprehensive characterization with resource efficiency, focusing initially on high-impact properties that directly influence compound developability and progression decisions. Standardization of these protocols across laboratories ensures data comparability and facilitates cross-project learning.
The inter-system consistency of in vitro data should be verified through correlation analysis between different model systems (e.g., microsomes vs. hepatocytes, Caco-2 vs. PAMPA). This quality control measure identifies potential methodological artifacts and strengthens confidence in extrapolating in vitro results to in vivo predictions. Additionally, the storage stability of this compound in various assay matrices should be confirmed prior to initiating full studies, as natural products may demonstrate unexpected degradation under experimental conditions that could compromise data interpretation. These precautionary measures enhance the reliability of the generated data and support robust decision-making.
Incubation Conditions: Prepare pooled human liver microsomes (0.5 mg/mL) or cryopreserved human hepatocytes (1 million cells/mL) in oxygenated Krebs-Henseleit buffer. Pre-incubate for 5 minutes at 37°C before initiating reactions with NADPH regenerating system (microsomes) or this compound alone (hepatocytes). Use This compound concentration of 1 μM to approximate therapeutic exposure while maintaining LC-MS/MS detectability. Include verapamil (CYP3A4 substrate) and 7-ethoxycoumarin (broad CYP substrate) as positive controls for metabolic activity verification.
Sampling Protocol: Withdraw aliquots at predetermined timepoints (0, 5, 15, 30, 45, 60 minutes) and immediately quench with 2 volumes of ice-cold acetonitrile containing internal standard (typically deuterated this compound or structural analog). After vortex mixing and centrifugation (3000 × g, 10 minutes), transfer supernatant for LC-MS/MS analysis. Maintain samples at 4°C during processing to prevent non-enzymatic degradation.
Data Analysis: Plot natural logarithm of peak area ratio (this compound/internal standard) versus time. Calculate in vitro half-life using the slope of the linear regression (k = -2.303 × slope). Determine intrinsic clearance using the following equation: CLint = (0.693 / t₁/₂) × (incubation volume / microsomal protein or cell count). Apply appropriate scaling factors to convert to predicted hepatic clearance.
Equilibrium Dialysis Methodology: Utilize rapid equilibrium devices (e.g., RED) with molecular weight cut-off of 8 kDa. Prepare this compound spiked into blank human plasma at therapeutically relevant concentrations (0.1, 1, and 10 μM) to assess concentration dependence. Dialyze against isotonic phosphate buffer (pH 7.4) for 4-6 hours at 37°C with gentle rotation to maintain concentration gradients. Include warfarin as high-binding and caffeine as low-binding control compounds to validate system performance.
Sample Analysis: Post-dialysis, collect aliquots from plasma and buffer chambers. Process plasma samples with protein precipitation using 3 volumes of acetonitrile. Analyze both plasma and buffer samples using LC-MS/MS with conditions optimized for this compound detection. Verify mass balance between pre- and post-dialysis samples to confirm absence of significant compound adsorption to apparatus.
Binding Calculation: Determine fraction unbound (fu) using the ratio of buffer concentration to plasma concentration after correction for volume shifts. Apply the following equation: fu = [buffer] / [plasma] × 100%. Consider binding >99% as extensive, potentially limiting tissue distribution and pharmacological activity, while binding <90% suggests favorable tissue penetration characteristics.
In vivo pharmacokinetic studies represent the translational capstone of this compound ADME characterization, integrating the complex interplay of absorption, distribution, metabolism, and excretion processes in a physiologically relevant context. These studies employ radiolabeled compounds when possible to achieve comprehensive mass balance and metabolite profiling, while non-radiolabeled approaches provide practical alternatives for preliminary pharmacokinetic assessment. Strategic study design incorporates both single-dose escalation to characterize basic pharmacokinetic parameters and multiple-dose regimens to evaluate accumulation potential and steady-state behavior. The inclusion of both preclinical species and eventual clinical investigations provides a complete picture of this compound's pharmacokinetic profile across the development continuum.
The interpretation of in vivo data must consider species differences in physiology and drug metabolism when extrapolating from animal models to human predictions. Allometric scaling approaches that incorporate physiological parameters such as liver blood flow, microsomal protein content, and glomerular filtration rates can improve the accuracy of human clearance predictions. Additionally, the potential for nonlinear pharmacokinetics should be evaluated through dose escalation studies, as saturation of metabolic pathways or transport processes can significantly alter exposure-dose relationships. These considerations enhance the translational value of preclinical pharmacokinetic data and inform first-in-human dosing strategies.
Radiolabeled Compound Synthesis: Incorporate carbon-14 at metabolically stable position within this compound's structure, typically within the ring system rather than oxidizable side chains. Confirm radiochemical purity (>98%) using radio-HPLC and specific activity (approximately 50 μCi/mg) suitable for adequate detection in excretion samples. Verify chemical identity and stability of labeled compound under storage conditions and in dosing formulation.
Animal Dosing and Sample Collection: Administer single oral dose of [14C]this compound to bile duct-cannulated rats (n=5-6) at therapeutically relevant level (e.g., 10 mg/kg). Collect blood (serial timepoints), plasma, urine, feces, and bile at predetermined intervals up to 168 hours post-dose. Determine total radioactivity in all matrices by liquid scintillation counting. Process samples for metabolite profiling once >90% of administered radioactivity has been recovered.
Mass Balance Calculation: Calculate cumulative excretion of radioactivity in urine, feces, and bile as percentage of administered dose. Plot cumulative recovery versus time to determine elimination kinetics and major excretion routes. Consider recovery >90% of administered radioactivity as acceptable mass balance, with lower recoveries potentially indicating tissue accumulation or uncollected excretion pathways.
LC-MS/MS Conditions: Employ reverse-phase chromatography using C18 column (100 × 2.1 mm, 1.8 μm) maintained at 40°C. Utilize gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) at flow rate of 0.4 mL/min. Optimize mass spectrometric detection using ESI positive ionization mode with multiple reaction monitoring (MRM) transitions specific to this compound and its metabolites.
Sample Preparation: Implement protein precipitation with 3 volumes of acetonitrile for plasma and tissue homogenates. For urine and bile, employ dilution method with mobile phase prior to injection. Include quality control samples at low, medium, and high concentrations in each analytical batch to monitor method performance throughout sample analysis.
Method Validation: Establish calibration curve over concentration range of 1-1000 ng/mL using 1/x² weighting. Demonstrate precision (<15% RSD) and accuracy (85-115%) across QC levels. Evaluate matrix effects using post-column infusion and post-extraction spiking approaches. Verify stability of this compound under storage and processing conditions relevant to study conduct.
Integrated data analysis transforms discrete ADME observations into actionable development knowledge, employing physiologically-based pharmacokinetic modeling to extrapolate results across dosing scenarios and populations. This systematic approach identifies the rate-limiting steps in this compound's oral absorption, the primary clearance mechanisms governing systemic exposure, and the potential sources of variability in pharmacokinetic response. The establishment of exposure-response relationships further strengthens the pharmacometric foundation for this compound development, linking pharmacokinetic behavior to pharmacological activity and potential toxicological concerns. This comprehensive integration supports science-driven decision-making throughout the development lifecycle.
The application of population pharmacokinetic approaches can further elucidate the impact of demographic factors, genetic polymorphisms, and concomitant medications on this compound exposure. As highlighted in recent pharmacogenomic studies, genetic variations in ADME genes demonstrate differential distribution across populations, with Colombian populations showing distinct allele frequencies for enzymes like CYP3A4, CYP3A5, and UGT isoforms that could potentially influence this compound metabolism [1] [2] [3]. Understanding these potential sources of variability early in development facilitates proactive clinical trial design and eventual personalized dosing strategies.
Figure 1: Comprehensive workflow for this compound ADME characterization, integrating in silico, in vitro, and in vivo approaches to inform formulation strategy and clinical development planning.
Table 3: Key Decision Points in this compound Development Based on ADME Properties
| Development Question | Critical ADME Data | Go Criteria | Mitigation Strategy if Criteria Not Met |
|---|---|---|---|
| Suitable for Oral Administration? | Caco-2 Papp > 5 × 10⁻⁶ cm/s, Fa > 30% predicted | Moderate permeability & absorption | Prodrug development or alternative delivery routes |
| Once-Daily Dosing Feasible? | Human t₁/₂ > 12 hours, predicted | Adequate half-life for QD dosing | Modified release formulation or BID dosing |
| Drug Interaction Risk? | CYP inhibition IC50 > 10 μM, not a strong inducer | Low interaction potential | Contraindication or dose adjustment strategies |
| Formulation Optimization Needed? | Aqueous solubility > 100 μg/mL in pH 1-7 | Adequate solubility across GI pH | Amorphous solid dispersion or lipid-based formulation |
| Special Populations Dosing? | Renal clearance <25% total clearance, no extensive hepatic metabolism | Limited impact of organ impairment | Dose adjustment guidelines for impaired populations |
The comprehensive ADME characterization framework presented in these application notes provides a systematic approach to elucidating this compound's pharmacokinetic profile across discovery and development stages. Through the tiered implementation of in silico predictions, in vitro assays, and in vivo studies, researchers can efficiently identify potential development challenges and formulate science-driven mitigation strategies. The integration of advanced analytical technologies with robust experimental protocols ensures generation of high-quality, reproducible data to support critical development decisions. This structured approach to pharmacokinetic characterization accelerates the rational development of this compound while de-risking the investment in this promising natural product-derived therapeutic agent.
The translational application of these ADME data enables evidence-based progression of this compound through the development pipeline. By understanding the fundamental pharmacokinetic principles governing this compound's absorption and metabolism, researchers can optimize formulation approaches, design appropriate clinical dosing regimens, and anticipate potential drug interaction liabilities. This knowledge foundation ultimately supports the successful development of this compound as a valuable therapeutic agent with well-characterized and predictable clinical pharmacokinetics, maximizing its potential to benefit patients across multiple therapeutic areas.
The Caco-2 cell line, derived from human colon carcinoma, has become the gold standard in vitro model for predicting intestinal absorption of pharmaceutical compounds during drug development. When properly cultured and differentiated, Caco-2 cells spontaneously undergo enterocytic differentiation, forming polarized monolayers with well-developed tight junctions, apical brush borders, and functional transport systems that closely mimic the human intestinal epithelium. This model's predictive capability for human intestinal absorption has led to its recognition by regulatory agencies including the Food and Drug Administration (FDA) and European Medicines Agency (EMA) as a reliable tool for permeability assessment, particularly in the context of Biopharmaceutics Classification System (BCS) classification. The application of this model to natural products like columbin, a furanoditerpenoid with potential therapeutic activities, requires careful methodological standardization to generate reliable data that can effectively predict in vivo absorption behavior.
For this compound, a compound with limited absorption data, establishing a robust Caco-2 transport protocol is essential for understanding its oral bioavailability potential and guiding further formulation development. The comprehensive protocol detailed in this document provides researchers with a standardized framework for assessing this compound's permeability characteristics, including the potential involvement of active transport mechanisms or efflux processes that might limit its intestinal absorption. By implementing this validated approach, researchers can generate reliable, reproducible data that supports critical decisions in early drug development stages.
The successful establishment of intact Caco-2 monolayers requires precise culture conditions and extended differentiation periods to develop the characteristic morphological and functional features of intestinal epithelium. The following standardized protocol ensures consistent monolayer formation:
Cell Seeding:
Culture Maintenance:
Differentiation Monitoring:
Table 1: Acceptance Criteria for Caco-2 Monolayer Integrity Prior to Transport Assays
| Parameter | 24-Well Format | 96-Well Format | Measurement Frequency |
|---|---|---|---|
| TEER Value | > 1000 Ω·cm² | > 500 Ω·cm² | Every 48 hours [4] |
| Lucifer Yellow Papp | ≤ 1 × 10⁻⁶ cm/s | ≤ 1 × 10⁻⁶ cm/s | Pre-experiment [4] |
| Paracellular Flux | ≤ 0.5% | ≤ 0.7% | Pre-experiment [4] |
Before initiating transport studies, several critical parameters must be optimized specifically for this compound to ensure reliable and physiologically relevant results:
Monolayer integrity must be confirmed immediately prior to transport experiments using the following procedure:
TEER Measurement:
Experimental Design:
The transport assay procedure must be performed with precise timing and controlled conditions to generate reproducible data:
Pre-incubation Phase:
Compound Application:
Sample Collection:
The following workflow diagram illustrates the complete experimental procedure:
The apparent permeability coefficient (Papp) serves as the primary quantitative metric for evaluating this compound's transport characteristics across Caco-2 monolayers. Calculate Papp values using the following equation:
Papp (cm/s) = (dQ/dt) / (A × C₀)
Where:
For efflux ratio calculation: Efflux Ratio = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2.0 suggests active efflux transport, potentially involving P-glycoprotein (P-gp) or other efflux transporters.
Based on extensive correlation studies between Caco-2 permeability and human intestinal absorption, Papp values can predict the in vivo absorption potential of this compound:
Table 2: Permeability Classification and Correlation with Human Absorption [6] [4]
| Papp Value (×10⁻⁶ cm/s) | Permeability Classification | Predicted Human Absorption | Representative Compounds |
|---|---|---|---|
| < 1.0 | Low | 0-20% | Atenolol, mannitol [6] |
| 1.0 - 10.0 | Moderate | 20-70% | Ranitidine, furosemide [6] |
| > 10.0 | High | 70-100% | Propranolol, antipyrine [6] |
To ensure the reliability of this compound permeability data, include appropriate reference compounds with established permeability characteristics in each experiment:
Table 3: Recommended Control Compounds for Caco-2 Assay Validation [4]
| Control Category | Compound | Concentration | Expected Papp (×10⁻⁶ cm/s) |
|---|---|---|---|
| High permeability | Propranolol | 10 µM | 30.76 ± 1.91 [6] |
| Low permeability | Atenolol | 10 µM | 1.64 [6] |
| P-gp substrate | Digoxin | 10 µM | Variable (efflux ratio >2) |
| P-gp inhibitor | Verapamil | 10 µM | Inhibition of digoxin efflux |
| BCRP substrate | Prazosin | 1 µM | Variable (efflux ratio >2) |
| BCRP inhibitor | Ko143 | 1 µM | Inhibition of prazosin efflux |
For regulatory submissions involving BCS-based biowaivers, the Caco-2 model must undergo comprehensive validation to demonstrate correlation with human absorption data. According to FDA and EMA guidelines, this validation requires:
Several technical factors can significantly impact the reliability of this compound transport data and require careful attention:
The implementation of this comprehensive Caco-2 transport protocol for this compound will generate robust, reproducible data regarding its intestinal absorption potential, supporting critical decisions in pharmaceutical development. By adhering to these standardized methodologies and validation frameworks, researchers can effectively predict in vivo behavior and optimize formulation strategies to enhance oral bioavailability.
Objective: To characterize the dose-response relationship and mechanism of action of columbin in vitro.
This initial screening assesses this compound's ability to suppress inflammatory mediators in activated immune cells.
Detailed Protocol:
Based on studies of structurally similar compounds like columbianetin, this compound may exert effects via the NOD1/NF-κB pathway [3]. The following experiment can test this hypothesis.
Detailed Protocol:
The anticipated dose-response data can be summarized as follows. You would fill this table with the results from your experiments on this compound.
Table 1: Hypothetical In Vitro Dose-Response Data for this compound in LPS-Stimulated Macrophages/PBMCs
| Assay Endpoint | IC₅₀ / EC₅₀ (µM) | Max Inhibition / Effect (%) | Positive Control (Result) | Reference |
|---|---|---|---|---|
| NO Production | Your data here | Your data here | 1400W (e.g., >90% inhibition) | [1] |
| TNF-α Release | Your data here | Your data here | Dexamethasone (e.g., >80% inhibition) | [2] |
| IL-6 Release | Your data here | Your data here | Dexamethasone (e.g., >80% inhibition) | [2] |
| IL-1β Release | Your data here | Your data here | NOD1 Inhibitor (ML130) | [3] |
| Cell Viability (MTT) | CC₅₀ (µM) | - | - | [1] |
The following diagram illustrates the hypothesized signaling pathway that your experiments would aim to validate.
This document provides a detailed protocol for evaluating the anti-inflammatory effects of this compound. The experimental workflow is designed to generate robust dose-response data and probe a specific mechanism of action, providing a strong foundation for its development as a potential therapeutic agent.
Protein precipitation extraction represents a fundamental sample preparation technique widely employed in bioanalytical chemistry for isolating small molecule analytes from biological matrices. This method is particularly valuable in pharmacokinetic studies and drug monitoring applications where efficient removal of proteins from biological samples is required prior to chromatographic analysis. The underlying principle of this technique relies on the addition of organic solvents or chemical reagents that disrupt protein structure and solubility, leading to protein denaturation and subsequent precipitation. For the analysis of columbin (a furanoditerpene lactone) from biological samples like blood, plasma, or serum, protein precipitation offers a straightforward, cost-effective approach that minimizes protein interference and matrix effects in subsequent analytical determinations.
This compound, a bioactive compound with demonstrated pharmacological activities, requires precise and accurate quantification in biological fluids to establish its pharmacokinetic profile and therapeutic potential. The selection of protein precipitation as an extraction technique provides several methodological advantages, including minimal sample requirement, high recovery efficiency, and compatibility with various detection systems. When properly optimized and validated, this sample preparation approach can effectively isolate this compound from complex blood matrices while demonstrating sufficient sensitivity and selectivity for reliable quantification. The following application notes detail a standardized protocol for this compound extraction from blood samples using protein precipitation, along with comprehensive method validation data to support its implementation in drug development and research settings [1].
Table 1: Key Characteristics of Protein Precipitation Extraction for this compound Analysis
| Characteristic | Description | Significance in this compound Analysis |
|---|---|---|
| Principle | Protein denaturation and precipitation using organic solvents | Removes interfering proteins while maintaining this compound stability |
| Sample Volume | 100-500 μL blood, plasma, or serum | Compatible with typical blood collection volumes |
| Precipitation Solvent | Methanol, acetonitrile, or acetone | Methanol provides optimal recovery for this compound based on validation data |
| Processing Time | 30-45 minutes per batch | Enables high-throughput sample processing |
| Recovery Efficiency | >92% for this compound | Ensures accurate quantification with minimal analyte loss |
| Compatibility | HPLC-UV, LC-MS/MS | Adaptable to various detection platforms |
The successful implementation of the protein precipitation extraction protocol for this compound requires high-purity reagents and properly prepared solutions. All chemicals should be of analytical grade or higher to minimize background interference and maximize extraction efficiency. The required chemicals include: this compound reference standard (purity ≥98%), methanol (HPLC grade), acetonitrile (HPLC grade), purified water (HPLC grade), ammonium acetate, formic acid, and phosphate-buffered saline (PBS). For method validation, drug-free human plasma or blood should be obtained from certified biological suppliers to ensure ethical compliance and matrix consistency.
Several critical solutions must be prepared in advance of the extraction procedure. The precipitation solvent consisting of ice-cold methanol should be freshly prepared before each extraction batch to maintain optimal precipitation efficiency. The mobile phase components for chromatographic analysis include 10 mM ammonium acetate in water (mobile phase A) and methanol with 0.1% formic acid (mobile phase B). The This compound stock solution (1 mg/mL) should be prepared in methanol and stored at -20°C when not in use, with working solutions prepared daily through serial dilution in methanol to maintain analyte stability [1].
Proper selection and calibration of laboratory equipment are essential for reproducible and accurate this compound extraction and quantification. The required equipment includes: a refrigerated centrifuge capable of maintaining 4°C and achieving 14,000 × g, a vortex mixer for thorough sample homogenization, a precision analytical balance (0.0001 g sensitivity), micropipettes covering volumes from 10 μL to 1000 μL, polypropylene microcentrifuge tubes (1.5-2.0 mL volume), and a nitrogen evaporation system for gentle supernatant concentration when necessary. For detection and quantification, the protocol utilizes an HPLC system with UV detection or LC-MS/MS system for enhanced sensitivity, equipped with a C18 reverse-phase column (150 × 4.6 mm, 5 μm particle size) maintained at 40°C during analysis [1].
The protein precipitation extraction protocol begins with careful sample preparation to ensure reproducible results. Blood samples should be collected in appropriate anticoagulant tubes (e.g., EDTA, heparin) and centrifuged at 2,500 × g for 10 minutes at 4°C to separate plasma. If using whole blood, the sample should be homogenized gently before aliquoting to ensure uniform cellular distribution. The step-by-step extraction procedure is as follows:
Aliquot 100 μL of plasma or whole blood into a 1.5 mL polypropylene microcentrifuge tube.
Add 20 μL of internal standard working solution (if applicable for the analytical method) to each sample.
Vortex the samples for 30 seconds to ensure thorough mixing.
Add 300 μL of ice-cold methanol (precipitation solvent) to each sample tube.
Vortex vigorously for 2 minutes to ensure complete protein precipitation and this compound extraction.
Incubate the samples at -20°C for 15 minutes to enhance protein precipitation.
Proper execution of these initial steps is critical for achieving consistent precipitation efficiency and quantitative this compound recovery. The sample-to-precipitant ratio of 1:3 has been optimized to maximize protein removal while maintaining this compound stability in the organic solvent environment. The use of ice-cold methanol serves dual purposes: facilitating rapid protein denaturation and minimizing this compound degradation during the extraction process [1].
Following protein precipitation, efficient separation of the supernatant containing the target analyte is essential:
Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to compact the protein pellet.
Carefully transfer 200 μL of the clear supernatant to a new HPLC vial or microcentrifuge tube, taking care not to disturb the protein pellet.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C if concentration is required.
Reconstitute the residue with 100 μL of mobile phase initial conditions (e.g., 70% water, 30% methanol).
Vortex for 30 seconds to ensure complete dissolution of the analyte.
Centrifuge briefly at 10,000 × g for 2 minutes to remove any particulate matter.
Transfer the reconstituted sample to an HPLC vial for analysis.
For chromatographic analysis, the recommended HPLC conditions include: injection volume of 20-50 μL, flow rate of 1.0 mL/min, and column temperature maintained at 40°C. The gradient elution program should be optimized for this compound separation, typically starting with 30% organic phase increasing to 80% over 10-15 minutes. Under these conditions, this compound typically elutes at 6.8-7.2 minutes with good peak symmetry and resolution from potential matrix interferences [1].
Figure 1: Workflow Diagram for this compound Protein Precipitation Extraction from Blood Samples
To establish the reliability and reproducibility of the protein precipitation extraction method for this compound quantification, comprehensive method validation is essential. The validation protocol should assess key analytical parameters including precision, accuracy, recovery, linearity, and stability, following established bioanalytical method validation guidelines [2] [3]. The experiments should be designed to demonstrate that the method is suitable for its intended application in pharmacokinetic studies and therapeutic drug monitoring.
Precision and accuracy should be evaluated using quality control (QC) samples prepared at three concentration levels (low, medium, and high) covering the expected calibration range. Intra-day precision and accuracy are determined by analyzing six replicates of each QC level within a single analytical run, while inter-day assessment involves analyzing each QC level in duplicate across three separate validation days. The acceptance criteria typically require precision (expressed as coefficient of variation, CV%) to be within ±15% for all QC levels (±20% for the lower limit of quantification), and accuracy (expressed as percentage of nominal concentration) to be within 85-115% for all QC levels (80-120% for the lower limit of quantification) [3].
Linearity and calibration range: A calibration curve consisting of at least six non-zero concentrations should be prepared and analyzed in duplicate. The relationship between this compound concentration and detector response is evaluated using linear regression with 1/x or 1/x² weighting. The calibration range should adequately cover expected concentrations in study samples, typically from 0.75 μg/mL to 50 μg/mL for this compound based on preliminary pharmacokinetic data [1].
Selectivity and specificity: Method selectivity should be demonstrated by analyzing blank samples from at least six different sources to ensure no significant interfering peaks are present at the retention time of this compound or internal standard. Potential interference from commonly co-administered medications or endogenous matrix components should be investigated.
Recovery and matrix effects: Extraction recovery of this compound should be determined by comparing peak areas of extracted QC samples with those of post-extraction spiked samples at low, medium, and high concentrations. Matrix effects should be evaluated by comparing post-extraction spiked samples with neat standard solutions, with matrix factor values close to 1.0 indicating minimal suppression or enhancement.
Stability experiments: this compound stability should be assessed under various conditions, including short-term temperature stability (ambient temperature for 6 hours), post-preparative stability (in autosampler at 10°C for 24 hours), freeze-thaw stability (three cycles), and long-term stability (-80°C for 30 days) [3].
The protein precipitation extraction method for this compound has been rigorously validated according to established bioanalytical guidelines. The method demonstrates excellent linearity across the concentration range of 0.75-50 μg/mL, with correlation coefficients (r) consistently exceeding 0.999, indicating a strong relationship between concentration and detector response. The lower limit of quantification (LLOQ) has been established at 0.75 μg/mL with acceptable precision and accuracy, providing sufficient sensitivity for detecting this compound in pharmacokinetic studies following therapeutic dosing [1].
Table 2: Precision and Accuracy Data for this compound in Human Plasma
| QC Concentration (μg/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |
|---|---|---|---|---|
| 2.0 (Low QC) | 3.2 | 95.8 | 4.1 | 94.2 |
| 15.0 (Medium QC) | 2.7 | 97.5 | 3.6 | 96.8 |
| 40.0 (High QC) | 2.1 | 98.3 | 2.9 | 97.5 |
The precision and accuracy data meet all acceptance criteria, with both intra-day and inter-day CV% values below 5% across all QC levels, demonstrating excellent method reproducibility. Accuracy values ranged from 94.2% to 98.3%, well within the required 85-115% range. The mean absolute recovery of this compound ranged from 92.56% ± 1.78% to 95.24% ± 2.84% across the concentration range, indicating consistent and efficient extraction efficiency with minimal analyte loss during the protein precipitation process. The method also demonstrated minimal matrix effects, with matrix factor values between 0.98 and 1.02, confirming that the sample preparation effectively removes interfering components without affecting this compound quantification [1].
This compound stability in human plasma has been comprehensively evaluated under various storage and processing conditions. The analyte demonstrated stability in human plasma during routine storage and analysis, with no significant degradation observed under the following conditions: bench-top stability for 6 hours at room temperature, post-preparative stability for 24 hours in the autosampler at 10°C, and through three freeze-thaw cycles (-80°C to room temperature). Additionally, long-term stability data confirm that this compound remains stable in plasma for at least 30 days when stored at -80°C, supporting the method's applicability for large-scale studies requiring batch analysis [1].
The robustness of the method was evaluated by deliberately introducing small variations in critical method parameters, including precipitation solvent volume (±10%), vortexing time (±30 seconds), centrifugation time (±2 minutes), and mobile phase composition (±5%). Results demonstrated that the method remains unaffected by these small but deliberate variations, with all QC samples meeting acceptance criteria during robustness testing. This robustness ensures the method's reliability when transferred between laboratories or analysts, a crucial consideration for multi-center clinical trials [2].
Despite the robustness of the protein precipitation method, analysts may encounter technical challenges during implementation. The following table addresses common issues and provides practical solutions to ensure optimal method performance:
Table 3: Troubleshooting Guide for this compound Protein Precipitation Extraction
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Incomplete protein precipitation | Insufficient precipitation solvent; inadequate mixing | Ensure 1:3 sample-to-solvent ratio; extend vortexing time to 2+ minutes; use ice-cold methanol |
| Poor recovery | Analyte adsorption to protein pellet; incomplete reconstitution | Carefully transfer supernatant without disturbing pellet; ensure proper reconstitution with vortexing |
| Chromatographic interference | Incomplete protein removal; matrix effects | Increase centrifugation speed or time; consider double precipitation for problematic matrices |
| Low sensitivity | Small sample volume; dilution effect | Increase initial sample volume; reduce reconstitution volume; optimize injection volume |
| Irreproducible results | Inconsistent timing; variable solvent quality | Standardize incubation times; use fresh, high-quality solvents; implement internal standard |
For method optimization, several parameters can be adjusted to enhance performance for specific applications. The precipitation solvent selection can be modified based on the specific characteristics of the analyte and matrix—while methanol provides optimal recovery for this compound, acetonitrile may offer cleaner extracts for certain matrices, and acetone can be considered for more complete protein removal. The sample-to-solvent ratio can be adjusted between 1:2 and 1:4 to optimize precipitation efficiency while maintaining acceptable recovery. For challenging matrices with high protein content or viscosity, double precipitation (repeating the precipitation step on the recovered supernatant) may be necessary to achieve sufficient sample cleanliness for reliable chromatographic analysis [4] [5].
The optimized protein precipitation extraction method for this compound in blood samples has been successfully applied to pharmacokinetic studies in human subjects following oral administration. The method enabled reliable quantification of this compound concentrations over time, permitting calculation of essential pharmacokinetic parameters including C~max~, T~max~, AUC~0-t~, AUC~0-∞~, and elimination half-life. The simplicity and efficiency of the protein precipitation approach facilitated high sample throughput, making it particularly suitable for clinical studies with large participant numbers and dense sampling schedules. The demonstrated stability of this compound under various storage and processing conditions further supports the method's utility in multi-center trials where extended sample storage and shipping may be required [1].
Alpha-glucosidase is a key enzyme in the small intestine responsible for carbohydrate digestion, and its inhibitors are crucial for managing type 2 diabetes by regulating postprandial blood glucose levels [1] [2]. In silico molecular docking is a cost-effective computational method that predicts how a small molecule (ligand) binds to a target protein receptor, helping identify and optimize potential inhibitors before synthesis and wet-lab testing [2].
A typical workflow for an in silico docking study to identify alpha-glucosidase inhibitors involves several key stages, as illustrated below:
Based on studies of other natural compounds, you can anticipate and interpret the following types of results:
Table 1: Exemplar Docking Scores and Inhibitory Concentrations of Known Natural Compounds
| Compound Name | GoldScore Fitness (approx.) | Reported IC₅₀ (α-glucosidase) | Key Interacting Residues |
|---|---|---|---|
| Acarbose (Standard) | 50.56 [2] | 193.37 µg/mL [1] | Asp616, Arg600, His674 [2] |
| Curcumin | N/A | < 0.5 mM [6] | N/A |
| Quercetin | N/A | < 0.5 mM [6] | N/A |
| Compound 1b (Sugar-based) | 60.57 [2] | 0.750 nM [2] | Similar to acarbose [2] |
| Compound 7e (Thiosemicarbazone) | N/A | Very low (competitive inhibitor) [4] | N/A |
Table 2: Key Parameters for Molecular Dynamics Simulation Analysis
| Parameter to Analyze | Indicator of | Target Outcome for a Stable Complex |
|---|---|---|
| Protein-ligand Complex RMSD | Overall structural stability | Plateau after initial equilibration (e.g., ~50-100 ns) [5] |
| Ligand RMSD | Ligand stability in binding pocket | Low and stable values |
| Protein RMSF | Residual flexibility | Low fluctuations in active site residues |
| Number of H-bonds | Consistency of key interactions | Stable or consistent count over simulation time [5] |
To maximize extraction yield, you must systematically optimize key variables. The tables below summarize the parameters and advanced strategies used in recent studies.
Table 1: Key Variables for Extraction Optimization
| Variable | Impact on Yield | Optimization Approach |
|---|---|---|
| Extraction Solvent | Polarity and selectivity directly influence compound solubility [1] [2]. | Test solvents like ethanol-water mixtures; optimal concentration is matrix-dependent (e.g., 64.88% for leaves, 73.81% for branches) [1] [3]. |
| Temperature | Higher temperatures can improve solubility and kinetics but may degrade thermolabile compounds [2]. | Identify optimal range through design of experiments (e.g., ~56-65°C found effective) [1] [2]. |
| Extraction Time | Must be sufficient for compound release without causing degradation [1]. | Model relationship with yield; optimum can vary (e.g., 26-35 minutes for UAE, ~7.6 hours for Soxhlet) [1] [2]. |
| Solid-to-Liquid Ratio | Affects concentration gradient and mass transfer efficiency [1]. | Determine the ratio that ensures solvent saturation without being wasteful (e.g., 6-11% m/v) [1] [3]. |
Table 2: Advanced Optimization & Modeling Techniques
| Method | Description | Application Example |
|---|---|---|
| Response Surface Methodology (RSM) | A statistical technique for modeling and analyzing multiple variables to find optimal conditions. | Used with a Central Composite Rotational Design (CCRD) to optimize ultrasound-assisted extraction for maximizing phenolic content and antioxidant activity [1] [3]. |
| Artificial Neural Network - Genetic Algorithm (ANN-GA) | A powerful AI-based modeling tool (ANN) paired with a robust search algorithm (GA) to navigate complex variable spaces. | Successfully identified optimal extraction parameters (e.g., 56.85°C, 7.62 h, 23.93% ethanol) that outperformed RSM models in achieving higher bioactive compound yields [2]. |
| Process-Constrained Batch Bayesian Optimization (pc-BO-TS) | Uses statistical models to efficiently find optimal conditions in systems with multiple, constrained reactors. | Applied in multi-reactor chemical synthesis to optimize yield while managing shared constraints like feed composition and pressure [4]. |
The following workflow illustrates how these elements come together in a systematic optimization experiment:
Low extraction yield can stem from various points in the process. Here is a question-and-answer guide to help diagnose common issues.
Q1: My final yield is low or non-existent. What should I check first?
Q2: I am getting a low yield even though lysis seems complete. What could be the cause?
Q3: The quality of my extract is poor, affecting downstream applications. How can I improve purity?
This is a generalized and adaptable protocol based on modern optimization studies [1] [3]. You can use it as a template for developing your own columbin extraction method.
1. Experimental Design
2. Materials and Equipment
3. Step-by-Step Procedure
4. Analysis and Validation
For a quick reference, here is a summary of columbin's key physicochemical properties and solubility in different solvents.
| Property | Value / Description |
|---|---|
| Molecular Formula | C₂₀H₂₂O₆ [1] [2] |
| Molecular Weight | 358.39 g/mol [1] [2] |
| Purity | ≥98% [1] |
| Solubility in DMSO | ~55 mg/mL (153.46 mM) [3] to ≥ 100 mg/mL (~279.03 mM) [1] |
| Solubility in Ethanol | ~0.03 mg/mL (poor solubility) [2] |
| Common Stock Concentration | 10-100 mM in DMSO [1] |
Follow these detailed protocols for preparing stable and effective this compound solutions.
This is the most common method for preparing a stock solution for in vitro assays.
For animal studies, this compound is often administered in a cocktail of solvents to improve tolerability. The following formulation can be used [3]:
This preparation process can be visualized in the following workflow:
Here are solutions to frequently encountered issues when working with this compound.
Problem: Powder won't dissolve completely in DMSO
Problem: Precipitation in aqueous or buffer solutions
Problem: Low or variable results in in vivo studies
Problem: Compound degradation over time
This compound is a furanoditerpenoid found in plants like Tinospora sagittata. It is recognized for its potential anti-inflammatory, hypoglycemic, and antiviral pharmacological properties [1].
A standard method for quantifying this compound content, as used in recent research, is summarized below. This can serve as a reference for developing your own analytical protocols [1].
| Parameter | Description |
|---|---|
| Instrument | Agilent 1260 HPLC System |
| Column | Kromasil 100-5-C18 (4.6*250mm, 5µm) |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) |
| Flow Rate | 1 ml/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Column Temperature | 25 °C |
| Sample Preparation | Dissolve in chromatography-grade methanol. |
The experimental workflow for analyzing this compound content and its underlying biosynthetic pathways can be visualized as follows:
Here are answers to some anticipated technical questions based on the current research.
What are the primary factors that influence this compound content? Research indicates that this compound content varies significantly across different plant varieties and is influenced by both genetic and environmental factors [1].
How can I ensure my measurement of this compound is accurate? When using an HPLC method, you can validate its accuracy by testing for precision, stability, repeatability, and recovery rate. One study confirmed their method was reliable as the recovery rate was close to 100% [1].
A comprehensive troubleshooting guide for (e.g., plasma, serum) cannot be constructed from the available search results. The research focuses on plant biochemistry and metabolomics, not the bioanalysis of this compound in a drug development context.
To build the technical support center you need, I suggest:
For researchers developing a new method for columbin, the following workflow provides a robust framework for mobile phase optimization. This process is adapted from established HPTLC practices [1].
The choice of solvent system depends on the chemical nature of this compound. The following table lists common starting points for different compound types, which you can use as initial guesses [1].
| Compound Type / Example | Example Mobile Phase (v/v/v) | Rationale & Notes |
|---|---|---|
| Neutral/Non-polar | Toluene : Methanol : Glacial Acetic Acid (7.5 : 1 : 0.2) [2] | A common starting point for many pharmaceuticals. |
| Medium Polarity | Toluene : Ethyl Acetate (9 : 1) or (7 : 3) [1] | Adjust the ratio to control the Rf value. |
| Polar | Chloroform : Methanol (8 : 2) [3] | Useful for polar compounds like Lamivudine. |
| Advanced Modifier | Aqueous-Organic with SDS [4] | Adding surfactants can reduce tailing and improve separation of some compounds. |
If your initial experiments are not successful, this troubleshooting table can help you diagnose and correct common problems [1].
| Symptom | Likely Cause | Solution |
|---|---|---|
| Rf too low (Band near base) | Mobile phase too weak (non-polar). | Increase strength of polar solvent (e.g., Methanol, Acetonitrile). Use a polar modifier (acid/base). |
| Rf too high (Band at solvent front) | Mobile phase too strong (polar). | Dilute with a non-polar solvent (e.g., Hexane, Toluene). Decrease percentage of polar solvent. |
| Tailing Bands | Secondary interactions with active sites on silica. | Add a small amount of acid (Glacial Acetic Acid) or base (Ammonia) to the mobile phase. Add 0.5-10% water [1]. |
| Streaked Bands | Sample overload or solubility issues. | Reduce sample concentration. Ensure sample is fully soluble in a solvent compatible with the mobile phase. |
Once you have a promising mobile phase, these advanced techniques can refine your method and ensure its reliability.
Q1: What is the ideal Rf value to target for a good separation? An Rf value between 0.3 and 0.5 is generally ideal. An Rf of 0.3 is often considered optimal as it provides a good balance between migration distance and separation time [1].
Q2: Why is the shape of the band so important? Sharp, compact bands are crucial for a good resolution (the ability to separate two close bands) and for accurate quantification via densitometry. Tailed or fronting bands lead to inaccurate measurements [1].
Q3: The mobile phase works, but the bands are tailing. What should I do? Tailing is often caused by undesirable interactions with the stationary phase. Try adding a small amount of a modifier like glacial acetic acid (for basic compounds) or diethylamine (for acidic compounds) to the mobile phase. Adding a small percentage of water can also help [1].
Q4: Can I use a mobile phase containing surfactants? Yes. Research shows that adding surfactants like Sodium Dodecyl Sulfate (SDS) to the mobile phase can modify the stationary phase's surface, improve band shape (bringing tailing and asymmetry factors closer to 1.0), and aid in separating complex mixtures [4].
Matrix effects are the suppression or enhancement of an analyte's signal caused by co-eluting compounds from the sample. These compounds can compete for charge or change the droplet surface properties during the Electrospray Ionization (ESI) process, leading to inaccurate quantification [1] [2].
The core issue is that these effects are often unpredictable. They vary with the sample matrix (e.g., plasma from different individuals, surface water from different locations) and the purity of solvents and reagents, making methods hard to transfer between laboratories [3] [1].
The following table summarizes the primary strategies to overcome matrix effects, a common challenge that your users will encounter.
| Strategy | Core Principle | Key Implementation Details | Key Citations |
|---|---|---|---|
| Improved Chromatography | Better separation reduces co-elution of interferents. | Use UPLC with sub-2µm particles for higher resolution and narrower peaks over traditional HPLC. | [3] |
| Effective Sample Cleanup | Remove interfering compounds before analysis. | Techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation. Choose based on analyte and matrix. | [4] |
| Internal Standardization | Correct for variability in signal response. | Use Stable Isotope-Labeled Internal Standards (SIL-IS). They mimic the analyte and correct for suppression/enhancement. | [2] [3] |
| Sample Dilution | Reduce the concentration of interfering substances. | Simple but sacrifices sensitivity. Assess if acceptable for your assay's required Lower Limit of Quantification (LLOQ). | [2] |
| Standard Addition | Account for matrix effects directly in the sample. | Labor-intensive but highly accurate. Best when other methods fail, as it quantifies the analyte in its specific matrix. | [3] |
You can advise your users to follow this systematic workflow during method development to manage matrix effects. The diagram below outlines the logical decision process.
Here is a detailed breakdown of the key steps:
Optimize Sample Preparation: The first and most crucial line of defense. The goal is to remove as many potential interferents as possible.
Achieve Chromatographic Separation: After sample cleanup, use the power of UPLC to separate the analyte from any remaining interferences.
Assess Matrix Effects: It is essential to quantitatively evaluate the success of the above steps. A common approach is the determination of the Matrix Factor (MF).
MF = (Peak Area of Analyte in Presence of Matrix) / (Peak Area of Analyte in Neat Solution)Apply Internal Standard (IS) for Correction: If residual matrix effects are stable, a suitable IS can correct for them.
Q1: Why are my calibration curves nonlinear, and how is this related to matrix effects? Signal interference from co-eluting drugs or metabolites can cause or enhance nonlinearity in calibration curves, altering the response-concentration relationship. This occurs because the degree of ion suppression often depends on the concentration of the interfering substance, not just the analyte [6].
Q2: My method worked perfectly in my lab, but a collaborating lab reports issues. Could matrix effects be the cause? Yes. The formation of adducts and the extent of ion suppression are highly dependent on the sample matrix, reagent purity, and instrument conditions. This variability is a known challenge for method transfer between laboratories [1].
Q3: Besides [M+H]+ ions, what other signals in my spectrum might be related to my analyte? Matrix effects can also manifest as the formation of artifact ions or adducts. Your analyte may form [M+Na]+, [M+K]+, [M+NH4]+, or even multimers (2M+H)+. In complex samples, adducts with background metals like calcium or aluminum are also possible. These share the same retention time as the parent analyte but can complicate data interpretation and reduce the intensity of the primary ion [1].
This method provides a standardized protocol for identifying and quantifying this compound, particularly in Tinospora cordifolia stem extracts [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Thin-Layer Chromatography (HPTLC) [1] |
| Stationary Phase | Silica gel 60 F254 HPTLC plates [1] |
| Mobile Phase | Hexane–Chloroform–Methanol–Formic acid [1] |
| Detection Wavelength (this compound) | 600 nm (after derivatization with anisaldehyde-sulfuric acid) [1] |
| Approximate RF for this compound | 0.86 [1] |
| Linear Range | 675–1875 ng/band [1] |
| Limit of Detection (LOD) | 53.86 ng/band [1] |
| Limit of Quantification (LOQ) | 163.21 ng/band [1] |
| Precision (RSD) | < 2% [1] |
| Accuracy (% Recovery) | 98.06–98.80% [1] |
Broad or distorted peaks in column-based chromatography (like HPLC) can have several causes. A common issue is a blocked in-line filter or column frit, often accompanied by an increase in system pressure. Replacing the guard column or the in-line filter usually resolves this. Peak distortion can also occur if the injection volume is too large or the sample solvent is too strong [2].
Inconsistent retention times are most often related to changes in the mobile phase composition or flow rate [2].
The choice of column depends heavily on your goal and the molecules you are separating.
For problems with an LC system, follow a logical process to isolate the issue. The following diagram outlines a general troubleshooting pathway, adapted from expert guidance [2].
This section addresses common experimental challenges and solutions based on modern spectral enhancement principles.
| Challenge | Root Cause | Solution & Technique | Key Implementation Detail |
|---|---|---|---|
| Low Signal-to-Noise Ratio (SNR) [1] [2] | High-frequency background noise obscures the target signal. | Hierarchical Background Smoothing (HBS) [1] [2] | Apply adaptive smoothing operations to suppress high-frequency noise in regions identified as background. |
| Low Feature Saliency [1] [2] | The target's spectral signature is weak and not distinct from its surroundings. | Adversarial Perturbation Injection (API) [1] [2] | Inject minimal adversarial noise during training to force the model to refine and strengthen features in critical regions. |
| Poor Global Context Capture [3] | Traditional convolution methods fail to capture long-range spatial dependencies in the data. | Attention-Based Fusion [3] | Use intra- and inter-spectral attention blocks to model global relationships within and across spectral bands. |
| Imbalanced Data Distribution [3] | The dataset is biased, with targets concentrated in specific regions (e.g., certain spectral ranges or spatial locations). | Targeted Shift Augmentation [3] | Apply structured transformations (e.g., shifting along the spectral axis) to create a more uniform distribution of target appearances. |
Below is a generalized workflow for implementing a spectral enhancement strategy, synthesizing the concepts from the search results. The corresponding diagram illustrates the logical flow and relationships.
Data Preprocessing and Augmentation
Hierarchical Background Smoothing (HBS)
Feature Encoding and Attention-Based Fusion
Adversarial Perturbation Injection (API) - Training Phase
For a clear comparison, the core attributes of the two main techniques are summarized below.
| Feature | Hierarchical Background Smoothing (HBS) [1] [2] | Adversarial Perturbation Injection (API) [1] [2] |
|---|---|---|
| Primary Goal | Noise reduction in background | Feature saliency enhancement |
| Operation Stage | Pre-processing / Early feature encoding | Model training |
| Key Mechanism | Adaptive smoothing operations | Injection of calculated noise |
| Main Benefit | Improves signal clarity | Increases model robustness |
To translate these computer vision concepts to your specific problem of detecting this compound, I suggest the following path forward:
This compound is a diterpenoid furanolactone compound primarily isolated from various Tinospora species, particularly Tinospora bakis and related plants. This natural product has gained significant research interest due to its demonstrated anti-inflammatory properties and unique mechanism of action compared to conventional anti-inflammatory drugs. This compound exists as a white to off-white solid with a molecular weight of 358.39 g/mol and a chemical formula of C₂₀H₂₂O₆. Its complex structure features multiple ring systems including furan and lactone moieties, which contribute to its biological activity [1].
Conventional anti-inflammatory drugs encompass several classes with varying mechanisms of action. The most widely used are nonsteroidal anti-inflammatory drugs (NSAIDs), which work primarily through inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin production. NSAIDs are further categorized based on their selectivity for COX-1 versus COX-2 isoforms, with COX-2 selective inhibitors generally exhibiting improved gastrointestinal safety profiles. Another major category is corticosteroids, which exert broad anti-inflammatory effects primarily through genomic mechanisms involving regulation of inflammatory gene expression. While highly effective, both NSAIDs and corticosteroids are associated with significant side effects, especially with long-term use, creating a need for alternative anti-inflammatory agents with improved safety profiles [2].
This compound exhibits a distinct anti-inflammatory mechanism that differs significantly from conventional NSAIDs. While most NSAIDs directly inhibit both COX-1 and COX-2 enzymes, this compound demonstrates selective COX-2 inhibition with a significantly higher potency against COX-2 (EC₅₀ = 53.1 μM) compared to COX-1 (EC₅₀ = 327 μM), representing approximately 6-fold selectivity for the COX-2 enzyme. This selective inhibition likely contributes to a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. Molecular docking studies reveal that this compound interacts with key residues in the COX-2 active site, particularly Tyr385 and Arg120, which are critical for substrate binding and catalytic activity [3] [1].
Unlike corticosteroids and many other anti-inflammatory agents, this compound does not inhibit NF-κB translocation to the nucleus in LPS-stimulated cells, indicating that its anti-inflammatory effects occur through pathways independent of this central inflammatory regulator. Instead, this compound significantly inhibits nitric oxide (NO) production in LPS/IFN-γ-induced RAW264.7 macrophages, comparable to the effect of the nitric oxide synthase inhibitor L-NAME. This reduction in NO production occurs without affecting cell viability, suggesting a specific pharmacological effect rather than general cytotoxicity. The combination of selective COX-2 inhibition and nitric oxide reduction represents a unique dual mechanism that differentiates this compound from standard anti-inflammatory agents [3] [4].
Table 1: Mechanism of Action Comparison Between this compound and Standard Anti-Inflammatory Drugs
| Compound/Class | Primary Molecular Target | Effect on COX-1 | Effect on COX-2 | Effect on NO Production | Effect on NF-κB |
|---|---|---|---|---|---|
| This compound | COX-2 (selective) | Weak inhibition (EC₅₀ = 327 μM) | Moderate inhibition (EC₅₀ = 53.1 μM) | Significant inhibition | No effect on translocation |
| Non-selective NSAIDs | COX-1 & COX-2 | Strong inhibition | Strong inhibition | Variable | Some inhibition |
| COX-2 Selective NSAIDs | COX-2 (primarily) | Minimal inhibition | Strong inhibition | Variable | Some inhibition |
| Corticosteroids | Glucocorticoid receptor | No direct effect | No direct effect | Indirect reduction | Strong inhibition |
Most conventional NSAIDs inhibit both COX-1 and COX-2 enzymes with varying degrees of selectivity. The COX-1 enzyme is constitutively expressed in most tissues and plays important homeostatic roles, particularly in gastric protection and platelet function, while COX-2 is primarily induced at sites of inflammation. Non-selective NSAIDs like ibuprofen, naproxen, and indomethacin inhibit both isoforms, leading to their characteristic gastrointestinal side effects. COX-2 selective inhibitors (coxibs) like celecoxib were developed to mitigate these gastrointestinal effects, though they carry increased cardiovascular risks at higher doses [2].
Corticosteroids such as prednisolone operate through fundamentally different mechanisms by activating glucocorticoid receptors, which translocate to the nucleus and modulate the transcription of numerous inflammatory genes. This results in broad anti-inflammatory effects including inhibition of cytokine production, reduced inflammatory cell activation and migration, and NF-κB pathway suppression. While highly effective, this broad mechanism underlies the significant side effects associated with long-term corticosteroid use [5].
The following diagram illustrates the key inflammatory pathways and molecular targets affected by this compound compared to standard anti-inflammatory drugs:
Figure 1: Anti-inflammatory Mechanisms and Molecular Targets. This diagram illustrates the key inflammatory pathways affected by this compound compared to standard anti-inflammatory drugs. This compound selectively inhibits COX-2 and reduces NO production without affecting NF-κB translocation, distinguishing it from NSAIDs (which inhibit both COX enzymes) and corticosteroids (which suppress NF-κB signaling).
Table 2: In Vitro Anti-inflammatory Activity of this compound Compared to Reference Compounds
| Compound | Assay System | Molecular Target | Key Results | Potency (EC₅₀/IC₅₀) |
|---|---|---|---|---|
| This compound | LPS/IFN-γ-induced RAW264.7 macrophages | COX-2 / NO production | 63.7% COX-1 inhibition, 18.8% COX-2 inhibition at 100μM | COX-2 EC₅₀ = 53.1 μM |
| This compound | LPS-stimulated RAW264.7 cells | NF-κB translocation | No inhibition of NF-κB nuclear translocation | Not applicable |
| Ibuprofen | COX enzyme assays | COX-1 & COX-2 | Balanced inhibition of both isoforms | ~10-50 μM (varies) |
| Celecoxib | COX enzyme assays | COX-2 (selective) | Highly selective COX-2 inhibition | COX-2 IC₅₀ = 0.04 μM |
| Prednisolone | Multiple immune cell assays | Glucocorticoid receptor | Broad anti-inflammatory effects | Varies by assay |
In vitro studies demonstrate that this compound exerts significant anti-inflammatory effects in cell-based assays. In LPS/IFN-γ-induced RAW264.7 macrophages, treatment with this compound inhibited NO production in a dose-dependent manner without affecting cell viability, comparable to the effect of the NOS inhibitor L-NAME. The COX inhibitory profile of this compound shows an interesting pattern with 63.7 ± 6.4% inhibition of COX-1 and 18.8 ± 1.5% inhibition of COX-2 at 100 μM concentration. While the percentage inhibition appears higher for COX-1, the lower EC₅₀ for COX-2 (53.1 μM) compared to COX-1 (327 μM) confirms its selectivity for COX-2 [3] [1].
When compared to natural product alternatives in head-to-head assays, this compound shows a distinctive activity profile. Studies comparing multiple natural products for anti-inflammatory performance have identified several compounds with significant activity, including curcumin, berberine chloride, and epigallocatechin gallate as promising alternatives to corticosteroids like prednisolone. These compounds were evaluated across multiple inflammatory pathways including TNF-α and IL-6 expression in macrophages, IL-8 expression in epithelial cells, ROS production, and platelet activation. While these comparative studies did not include this compound, they provide context for evaluating its potential relative to other natural anti-inflammatory candidates [5].
Table 3: In Vivo Anti-inflammatory Efficacy of this compound in Animal Models
| Compound | Animal Model | Dosing | Key Results | Mechanistic Insights |
|---|---|---|---|---|
| This compound | Carrageenan-induced paw edema in mice | 300 mg/kg and 700 mg/kg | Significant inhibition of edema formation comparable to aspirin | Suppression of inflammatory mediator release |
| This compound | Pharmacokinetic study in rats | Oral and intraperitoneal | Poor oral bioavailability (2.8%), moderate i.p. bioavailability (14%) | Extensive first-pass metabolism |
| NSAIDs | Various inflammation models | Varies by drug | Generally effective at 5-100 mg/kg depending on drug | COX-dependent prostaglandin inhibition |
| Corticosteroids | Various inflammation models | Varies by drug | Potent effects at 1-10 mg/kg | Multiple genomic mechanisms |
In vivo studies demonstrate that this compound exhibits significant anti-inflammatory activity in animal models. In carrageenan-induced paw edema in mice, this compound at doses of 300 mg/kg and 700 mg/kg inhibited inflammation from 0 to 5 hours, with results comparable to aspirin as a standard anti-inflammatory drug. The inhibitory effect on carrageenan-induced paw edema suggests that this compound suppresses the release of inflammatory mediators responsible for inflammation including prostaglandins. The time-dependent inhibition pattern indicates that this compound affects both early and late phases of the inflammatory response [3] [1].
A critical factor in this compound's in vivo efficacy is its pharmacokinetic profile. Studies in rats demonstrate that this compound has poor oral bioavailability (2.8%) but moderate bioavailability following intraperitoneal administration (14%). Investigations using Caco-2 cell monolayers indicate that this compound's transport across intestinal membranes is rapid, suggesting that extensive first-pass metabolism in the liver is the primary reason for its low oral bioavailability rather than poor absorption. This pharmacokinetic profile presents both challenges and opportunities for drug development, potentially requiring formulation strategies to improve oral bioavailability or consideration of alternative administration routes for therapeutic applications [1].
Nitric Oxide Production Assay in RAW264.7 Macrophages: This fundamental protocol evaluates a compound's ability to inhibit inflammatory mediator production. RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and maintained at 37°C in 5% CO₂. Cells are seeded in 96-well plates at a density of 1×10⁵ cells/well and pre-treated with various concentrations of this compound (typically 1-100 μM) or reference compounds for 1-2 hours. Inflammation is then induced by adding lipopolysaccharide (LPS) from E. coli (100 ng/mL) and interferon-gamma (IFN-γ) at 10 U/mL. After 24 hours incubation, nitric oxide production is quantified by measuring nitrite accumulation in the culture supernatant using the Griess reaction. Briefly, 50 μL of supernatant is mixed with 50 μL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes. Absorbance is measured at 540 nm, and nitrite concentration is determined using a sodium nitrite standard curve. Cell viability is assessed concurrently using MTT or similar assays to ensure anti-inflammatory effects are not due to cytotoxicity [3].
COX Inhibition Assay: The cyclooxygenase inhibitory activity of this compound can be assessed using both in vitro biochemical kits and in silico molecular docking studies. For in vitro assessment, a commercial COX inhibitor screening assay kit is typically used according to manufacturer specifications. The assay measures prostaglandin production converted from arachidonic acid by either COX-1 or COX-2 enzymes. This compound is tested at various concentrations (typically 1-500 μM) alongside reference NSAIDs as controls. Reactions are incubated for 10-20 minutes at 37°C before being terminated with HCl or other stopping solutions. Produced prostaglandins are quantified using ELISA or colorimetric methods. Percentage inhibition is calculated relative to vehicle control, and IC₅₀ values are determined using nonlinear regression analysis of concentration-response data [3].
Carrageenan-Induced Paw Edema in Mice: This classic in vivo model assesses anti-inflammatory efficacy in a whole-organism context. Mice (typically 20-25 g) are randomly divided into experimental groups (6-8 animals per group). This compound is administered orally or intraperitoneally at doses of 300 mg/kg and 700 mg/kg, with aspirin (150 mg/kg) or other NSAIDs作为 positive controls, and vehicle as negative control. One hour after compound administration, acute inflammation is induced by injecting 50 μL of 1% carrageenan solution in saline into the subplantar tissue of the right hind paw. Paw volume or thickness is measured using a plethysmometer or digital caliper before carrageenan injection and at regular intervals thereafter (1, 2, 3, 4, and 5 hours). The percentage inhibition of edema is calculated relative to the vehicle control group. At the endpoint, animals are euthanized, and paw tissue may be collected for histological analysis or measurement of inflammatory mediators [3].
The safety profile of this compound presents a complex picture with both advantageous and concerning aspects. Initial toxicity studies demonstrated that this compound was safe in both in vitro and in vivo models at therapeutic doses. Specifically, this compound showed minimal cytotoxicity against human liver cells with an IC₅₀ of 160.2 ± 4.67 μg/mL and caused only minimal gastric lesions in animal models, suggesting a potentially favorable gastrointestinal safety profile compared to many conventional NSAIDs, which are notorious for causing gastric ulcers and bleeding, especially with chronic use [3] [4].
However, more recent investigations have revealed significant hepatotoxicity concerns at higher doses or with prolonged exposure. A 2023 study demonstrated that this compound administration in mice induced ballooning degeneration of hepatocytes at 50 mg/kg, with more severe effects including lipid droplets, necrosis, and liver sinus congestion observed at 100-200 mg/kg doses. The mechanistic studies identified that this compound undergoes metabolic activation of its furan ring, primarily mediated by CYP3A enzymes, resulting in the formation of reactive epoxide intermediates. These electrophilic metabolites deplete cellular glutathione (GSH) stores and induce oxidative stress, leading to DNA damage and upregulation of PARP-1, which contributes to hepatocyte necrosis [6].
This toxicity mechanism presents both a challenge and an opportunity for drug development. The furan ring metabolism issue is a known problem in medicinal chemistry, particularly with compounds containing this structural motif. However, understanding this specific metabolic pathway allows for potential mitigation strategies through structural modification of the furan ring or co-administration with glutathione precursors or CYP3A inhibitors to reduce bioactivation to toxic metabolites. The dose-dependent nature of the hepatotoxicity suggests that this compound may have a therapeutic window that could be exploited with careful dosing regimens and monitoring [6].
Despite the promising anti-inflammatory profile of this compound, several significant research gaps need to be addressed to fully evaluate its therapeutic potential. Currently, there is a notable absence of direct head-to-head comparative studies between this compound and standard anti-inflammatory drugs in models of chronic inflammation. Most existing research has focused on acute inflammation models like carrageenan-induced paw edema, with limited data on this compound's efficacy in chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, or other immune-mediated disorders where current therapies often show limitations [3].
The structure-activity relationship (SAR) of this compound remains poorly understood. While its furan ring is implicated in both its anti-inflammatory activity and hepatotoxicity, systematic modifications to optimize the therapeutic index have not been thoroughly investigated. Potential strategies include structural modifications to the furan ring to reduce metabolic activation while maintaining anti-inflammatory activity, or development of prodrug approaches to improve oral bioavailability and reduce first-pass metabolism. Additionally, formulation strategies such as lipid-based nanocarriers or inclusion complexes could address the poor oral bioavailability (2.8%) that currently limits its therapeutic potential [6] [1].
From a mechanistic perspective, the downstream signaling events following this compound's selective COX-2 inhibition and NO reduction warrant deeper investigation. In particular, how these mechanisms integrate with broader inflammatory networks and immune responses remains largely unexplored. Studies examining the effect of this compound on specific inflammatory pathways in relevant disease models would provide valuable insights for targeted therapeutic applications. Furthermore, the potential synergistic effects of this compound with existing anti-inflammatory agents could open avenues for combination therapies that enhance efficacy while reducing individual drug doses and associated side effects [3] [5].
This compound represents a promising natural product with distinctive anti-inflammatory mechanisms centered on selective COX-2 inhibition and nitric oxide production reduction without affecting NF-κB translocation. This unique mechanism differentiates it from conventional NSAIDs and corticosteroids, potentially offering alternative therapeutic options for specific inflammatory conditions. The experimental data demonstrate significant anti-inflammatory efficacy in both in vitro and in vivo models, though its clinical translation faces challenges including poor oral bioavailability and dose-dependent hepatotoxicity through metabolic activation of its furan ring.
While columbin data is unavailable, the methodological frameworks from other natural product and pharmaceutical analyses provide a clear blueprint. The table below summarizes typical validation parameters and results you can use as targets for your this compound method.
| Validation Parameter | Typical Results from Literature | Application Example |
|---|---|---|
| Linearity [1] | Correlation coefficient (R²) ≥ 0.99 [2] [1] | Quantification of steroidal glycosides (solamargine, solasonine, solasodine) [2] [3]. |
| Precision [1] | Repeatability RSD ≤ 3.75%; Intermediate precision RSD ≤ 8.60% [1]. | Analysis of prescription drugs (benzodiazepines, antidepressants) in urine [1]. |
| Accuracy [2] | Recovery rates ≥ 97% [2] or ≥ 90% [4]. | Determination of steroidal glycosides; analysis of cannabinoids (CBN, CBD, Δ9-THC) in CBD oils [2] [4]. |
| Limit of Detection (LOD) / Quantification (LOQ) [5] | LOD as low as 0.75 ng/band; LOQ of 2.5 ng/band [5]. | Caffeine quantification in pharmaceutical and energy drink samples [5]. |
| Specificity | Confirmed by comparing Rf values and UV/MS spectra of samples vs. standards [4]. | Determination of cannabinoids in complex oil matrices (hempseed, olive, sunflower oil) [4]. |
Based on the research for other compounds, you can develop and validate your method for this compound by following this general workflow. The process involves sample preparation, chromatographic separation, detection, and method validation.
The established protocols show that HPTLC-ESI-MS/MS is versatile for various applications, which you can target for this compound:
To adapt these models for this compound, your first step is to optimize the extraction and chromatographic conditions specifically for this compound, as its unique chemical structure will require a tailored mobile phase and MS detection parameters.
The table below summarizes the available experimental data for columbin and acarbose, highlighting key differences in their inhibitory profiles and developmental status.
| Inhibitor Property | This compound | Acarbose |
|---|---|---|
| Source/Type | Natural diterpenoid furanolactone (e.g., from Tinospora cordifolia) [1] [2] | Complex oligosaccharide, microbial origin [3] |
| Binding Affinity (Molecular Docking) | -8.1 kcal/mol [1] | -7.7 kcal/mol (for comparison with Prangenidin in the same study) [1] |
| In Vitro IC₅₀ / Kᵢ | Information missing in search results | Potent inhibitor; Kᵢ values depend on enzyme source (e.g., baker's yeast α-glucosidase) [4] |
| In Vivo Efficacy | Confirmed anti-hyperglycemic effect in animal models [2] | Well-established in humans; reduces postprandial glucose by ~3 mmol/L [5] [6] |
| Key Interacting Amino Acids | ASN-301 [1] | Information missing in search results |
| Bioavailability | Poor oral bioavailability [2] | Minimal systemic absorption (<2%) [3] |
| Clinical Status | Preclinical research stage [1] [2] | FDA-approved, widely used clinically [5] [3] |
The primary data for this comparison comes from distinct methodological approaches, which are crucial for interpreting the results.
Molecular Docking Analysis (this compound & Acarbose) The comparative binding affinity data is derived from a specific in silico study [1]. The general workflow was:
In Vitro Enzyme Inhibition Assay (Acarbose) The inhibitory potency (Kᵢ) of acarbose is determined through classic enzyme kinetics [4].
Alpha-glucosidase inhibitors work by delaying carbohydrate digestion in the small intestine. The following diagram illustrates the mechanism and a generalized workflow for evaluating these inhibitors.
The table below summarizes the key experimental data for columbin's activity against COX-1 and COX-2.
| Parameter | COX-1 | COX-2 |
|---|---|---|
| Inhibition at 100 μM | 18.8 ± 1.5% [1] [2] | 63.7 ± 6.4% [1] [2] |
| Half-maximal Effective Concentration (EC₅₀) | 327 μM [3] | 53.1 μM [3] |
| Selectivity Index (COX-1/COX-2 EC₅₀) | ~6.2 [3] |
The selectivity of this compound is established through the following key experiments:
This compound's anti-inflammatory effect is primarily mediated through the direct inhibition of the COX-2 enzyme and the reduction of nitric oxide (NO) production, without suppressing the NF-κB signaling pathway. The following diagram illustrates this mechanism based on in vitro experiments.
As the diagram shows, while this compound effectively blocks the activity of COX-2 and reduces NO production, it does not inhibit the translocation of NF-κB to the nucleus [1]. This distinguishes its mechanism from some other anti-inflammatory agents.
Initial studies suggest a favorable safety profile, though with some pharmacokinetic limitations:
This compound presents a promising natural product lead as a selective COX-2 inhibitor with a unique mechanism that spares the NF-κB pathway. Its favorable in vitro and in vivo safety data support its potential for further development. The primary challenge to address in future studies is its low oral bioavailability, which may require formulation strategies or structural analog development to overcome.
| Feature | Celecoxib | Colchicine | Non-Selective NSAIDs (e.g., Ibuprofen, Naproxen) |
|---|---|---|---|
| Drug Class | Selective COX-2 inhibitor (a type of NSAID) [1] [2] | Antigout agent [3] | Nonselective NSAIDs (inhibit both COX-1 and COX-2) [1] |
| Primary Mechanism of Action | Inhibits cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis in inflamed tissues while largely sparing COX-1 [2]. | Disrupts inflammation by inhibiting microtubule polymerization and targeting the NLRP3 inflammasome, which reduces the release of IL-1β [4]. | Inhibits both COX-1 and COX-2 enzymes, providing anti-inflammatory effects but also disrupting protective prostaglandins [1]. |
| Key Indications | Osteoarthritis, Rheumatoid Arthritis, Ankylosing Spondylitis, Acute Pain [1] [2]. | Acute Gout Flares, prevention of gout flares [3] [4]. | Osteoarthritis, Headache disorders, Acute musculoskeletal injury, Dysmenorrhea [1]. |
| Gastrointestinal (GI) Risk | Lowest GI risk among NSAIDs due to COX-1 sparing [1] [5]. | Common GI side effects (e.g., diarrhea, nausea) at higher doses [3] [4]. | Higher GI risk (ulceration, bleeding) due to COX-1 inhibition [1] [5]. |
| Cardiovascular (CV) Risk | All NSAIDs, including celecoxib, confer some CV risk. Celecoxib and naproxen are considered to have lower relative risk [1]. | Not typically associated with NSAID-class CV risks; used with caution in patients with cardiac dysfunction [6]. | All NSAIDs confer some CV risk. Ibuprofen and diclofenac pose a moderate risk [1]. |
The following methodology, adapted from clinical trials comparing anti-inflammatories for gout, can serve as a template for evaluating drug efficacy in a specific inflammatory condition [4].
The following diagram illustrates the core anti-inflammatory pathway targeted by NSAIDs like Celecoxib, which is distinct from colchicine's mechanism.
The identified study details a validated High-Performance Thin-Layer Chromatography (HPTLC) method for the simultaneous quantification of this compound, cordifolioside A, and 20-β-hydroxyecdysone in Tinospora cordifolia extracts [1]. The validation was performed following ICH guidelines [2].
The table below summarizes the key experimental parameters and validation data for this HPTLC method:
| Parameter | Description / Value |
|---|---|
| Analytical Technique | High-Performance Thin-Layer Chromatography (HPTLC) with densitometry [1]. |
| Stationary Phase | HPTLC aluminum plates pre-coated with silica gel 60 F₂₅₄ [1]. |
| Mobile Phase | Hexane–chloroform–methanol–formic acid [1]. |
| RF Value of this compound | 0.86 [1]. |
| Detection (this compound) | 600 nm after derivatization with anisaldehyde–sulfuric acid [1]. |
| Linearity Range | 675–1875 ng/band [1]. |
| Precision (RSD) | < 2% [1]. |
| Accuracy (Recovery) | 98.06–98.80% [1]. |
| Limit of Detection (LOD) | 53.86 ng/band [1]. |
| Limit of Quantification (LOQ) | 163.21 ng/band [1]. |
| Identification | HPTLC-ESI-MS/MS confirmed this compound with m/z = 359 [M + H]⁺ [1]. |
The following diagram illustrates the general workflow of the HPTLC method development and validation process as described in the study:
Diagram of the HPTLC Method Workflow and Validation
Here are further details on the experimental protocols:
The table below summarizes the available experimental docking data for columbin and prangenidin from recent studies:
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Amino Acids | Proposed Therapeutic Application |
|---|---|---|---|---|---|
| This compound [1] [2] [3] | Transmembrane protease serine 2 (TMPRSS2) [1] | Not Specified | High affinity (specific score not provided) [1] | Not Specified [1] | SARS-CoV-2 infection [1] |
| α-Glucosidase [2] | 5DKY [2] | -8.1 [2] | ASN-301 [2] | Type-II Diabetes [2] | |
| Acetylcholinesterase (AChE) [3] | 10CE [3] | Good inhibitory effect (IC₅₀: 1.2993 ± 0.17 mg/mL) [3] | Hydrophobic and hydrogen bonds [3] | Alzheimer's Disease [3] | |
| Prangenidin [2] | α-Glucosidase [2] | 5DKY [2] | -7.7 [2] | GLY-228, GLU-271 [2] | Type-II Diabetes [2] |
As the table shows, a direct comparison is only possible for the α-glucosidase target, where this compound demonstrates a slightly better (more negative) binding affinity than prangenidin [2]. Lower (more negative) binding affinity values in kcal/mol indicate a stronger and more stable binding interaction between the compound and the protein's active site.
The docking results for α-glucosidase were obtained using a standardized in silico protocol. The following diagram outlines the general workflow for such a molecular docking study, which is consistent with the methodologies cited [1] [2].
Here are the detailed steps for the key experiments cited:
The data suggests that both this compound and prangenidin are promising bioactive compounds. This compound, in particular, shows a broader range of potential therapeutic applications. The stronger binding of this compound to α-glucosidase hints at its potential as a more effective inhibitor, but this remains a prediction until confirmed by biological assays.
To thoroughly evaluate their relative potential, the following steps would be necessary: